Plk4-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23F2N9 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-N-[(2,4-difluorophenyl)methyl]-4-N-(5-methyl-1H-pyrazol-3-yl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H23F2N9/c1-12-8-18(31-30-12)27-19-16-11-26-32(15-4-6-24-7-5-15)20(16)29-21(28-19)25-10-13-2-3-14(22)9-17(13)23/h2-3,8-9,11,15,24H,4-7,10H2,1H3,(H3,25,27,28,29,30,31) |
InChI Key |
HPYJNDCKRXOAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=C(C=C(C=C4)F)F)C5CCNCC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Crucial Role of Polo-like Kinase 4 in Centriole Duplication and its Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Polo-like kinase 4 (Plk4) in centriole duplication and the consequences of its inhibition. Plk4 is a master regulator of centriole biogenesis, a process fundamental to cell division, and its dysregulation is implicated in various pathologies, including cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
The Core Mechanism of Plk4 in Centriole Duplication
Polo-like kinase 4 (Plk4), a serine/threonine kinase, is the primary driver of centriole duplication, ensuring that a cell forms exactly one new centriole per existing one in each cell cycle.[1][2] This tightly regulated process is initiated at the G1-S phase transition.
The canonical pathway for Plk4-mediated centriole duplication involves a hierarchical recruitment and activation process at the existing mother centriole. Key proteins involved in this pathway include Cep192, Cep152, STIL (SCL/TAL1 interrupting locus), and Sas-6 (spindle assembly abnormal 6).
The process begins with the recruitment of Plk4 to the mother centriole by two distinct scaffold proteins: Cep192 and Cep152.[1] Cep192 is believed to initially bind Plk4 and then transfer it to Cep152, which confines Plk4's localization to the proximal end of the centriole.[1] At the G1/S transition, Plk4 localization shifts from a ring-like pattern to a single focus, marking the site of new procentriole formation.[3]
Once localized, active Plk4 phosphorylates its substrate STIL.[3] This phosphorylation is a critical step that promotes the interaction of STIL with CPAP (centrosomal P4.1-associated protein) and Sas-6.[3] The STIL-Sas-6 complex is a core component of the "cartwheel," a structure that provides the nine-fold symmetry of the nascent centriole.[1] The stable incorporation of these proteins initiates the assembly of the procentriole.
Plk4 activity is itself tightly regulated to prevent over-duplication. Plk4 undergoes trans-autophosphorylation, which leads to its recognition by the SCF/β-TrCP E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1] This negative feedback loop ensures that Plk4 levels are kept low, thus limiting centriole duplication to once per cell cycle.
Figure 1: Plk4 signaling pathway in centriole duplication.
Mechanism of Action of Plk4 Inhibitors
Given Plk4's essential role in cell cycle progression, it has emerged as a promising target for anti-cancer therapies.[4] Small molecule inhibitors of Plk4 disrupt its catalytic activity, leading to defects in centriole duplication and subsequent cell cycle arrest or cell death. The cellular outcome of Plk4 inhibition is often dose-dependent.
-
Partial Inhibition: Low concentrations of Plk4 inhibitors can lead to a "leaky" phenotype where centriole duplication is not completely blocked. This can result in centriole overduplication in subsequent cell cycles, leading to the formation of multipolar spindles during mitosis, chromosomal instability, and ultimately cell death.[4][5]
-
Complete Inhibition: High concentrations of Plk4 inhibitors effectively block new centriole formation. Cells continue to divide, diluting their centriole content until they become acentrosomal.[4][5] In many cancer cell lines, this loss of centrosomes triggers a p53-dependent G1 arrest or apoptosis.[4][6]
Several potent and selective Plk4 inhibitors have been developed, including CFI-400945 and centrinone. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of Plk4 and preventing its phosphotransferase activity.
Quantitative Data for Plk4 Inhibitors
The potency and selectivity of Plk4 inhibitors are critical for their therapeutic potential. The following tables summarize the in vitro kinase inhibitory activities of several key Plk4 inhibitors.
| Inhibitor | Plk4 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Reference(s) |
| CFI-400945 | 4.85 | 188 | 70.7 | 106 | [5][7][8] |
| Centrinone | 2.71 | >10,000 | >10,000 | >10,000 | [7][8] |
| Centrinone B | - | - | - | - | [6] |
| CFI-400437 | 1.55 | - | <15 | <15 | [7][8] |
| YLT-11 | 22 | >5,000 | >5,000 | >5,000 | [4] |
| KW-2449 | 52.2 - 52.6 | 45.8 | 23.8 | 23.2 | [7][8] |
| Alisertib | 62.7 | - | - | - | [7][8] |
Note: IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates greater potency. Data for Centrinone B's specific IC50 was not available in the searched documents, but it is described as being more selective than Centrinone.[6]
Experimental Protocols
The study of Plk4 and its inhibitors relies on a variety of cellular and biochemical assays. Below are outlines of common experimental protocols.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on Plk4's enzymatic activity.
Figure 2: Workflow for an in vitro kinase assay.
Methodology:
-
Reaction Setup: Recombinant Plk4 enzyme is incubated in a reaction buffer with a specific peptide substrate (e.g., a fragment of STIL) and ATP. The reaction is carried out in the presence of varying concentrations of the test inhibitor.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as incorporation of radiolabeled phosphate from [γ-³²P]ATP or using luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.[9]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Centriole Quantification
This method uses immunofluorescence microscopy to visualize and count centrioles within cells following inhibitor treatment.
Figure 3: Workflow for centriole quantification by immunofluorescence.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the Plk4 inhibitor at various concentrations for a defined period (e.g., 48-72 hours).
-
Fixation and Permeabilization: Cells are fixed (e.g., with cold methanol) to preserve cellular structures and permeabilized (e.g., with Triton X-100) to allow antibody entry.
-
Immunostaining: Cells are incubated with primary antibodies against centriolar markers, such as gamma-tubulin (for centrosomes) or centrin (for centrioles).[5] This is followed by incubation with fluorescently-labeled secondary antibodies. DNA is counterstained with a dye like DAPI to visualize the nucleus.
-
Microscopy and Analysis: Images are acquired using a fluorescence or confocal microscope. The number of centrioles (visualized as distinct dots) per cell is then manually or automatically counted.
Cell Viability and Proliferation Assays
These assays determine the effect of Plk4 inhibitors on cell growth and survival.
Methodology:
-
Cell Seeding: Cells are seeded in multi-well plates at a specific density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of inhibitor concentrations.
-
Incubation: The plates are incubated for a period corresponding to several cell doublings (e.g., 72 hours).
-
Measurement: Cell viability is assessed using various methods:
-
MTT Assay: Measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Assay: A luminescence-based assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[9]
-
-
Data Analysis: The results are used to generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
Conclusion
Polo-like kinase 4 is a linchpin in the regulation of centriole duplication. Its intricate, self-regulating mechanism of action ensures the faithful maintenance of centrosome number, which is critical for genomic stability. The development of potent and selective Plk4 inhibitors has not only provided powerful tools to dissect the process of centriole biogenesis but has also opened a promising avenue for targeted cancer therapy. By inducing centriole abnormalities, these inhibitors can trigger cell cycle arrest and apoptosis, particularly in cancer cells that may have a heightened dependency on Plk4 or underlying defects in cell cycle checkpoints. Further research and clinical evaluation of Plk4 inhibitors will continue to refine our understanding of their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oricpharma.com [oricpharma.com]
The Role of Plk4-IN-4 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of Plk4 activity is a hallmark of various cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis. Consequently, Plk4 has emerged as a promising therapeutic target for cancer. Plk4-IN-4 is a potent inhibitor of Plk4, demonstrating significant potential in preclinical studies for disrupting the cell cycle of cancer cells and inducing cell death. This technical guide provides an in-depth overview of the function of this compound in cell cycle regulation, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Introduction to Plk4 and its Role in the Cell Cycle
The polo-like kinase (PLK) family, comprising five members (Plk1-5) in humans, are crucial regulators of the cell cycle.[1] Plk4 is unique in its primary role as the master regulator of centriole duplication.[1][2] This process is tightly controlled to ensure that each daughter cell inherits a single centrosome, which is essential for the formation of a bipolar mitotic spindle and accurate chromosome segregation.
The expression and activity of Plk4 are meticulously regulated throughout the cell cycle. Its levels are low during the G0 and early G1 phases, begin to rise in the late G1 phase, and peak during the S and G2 phases, with its kinase activity becoming prominent in the S phase.[3] Plk4 is recruited to the mother centriole where it initiates the formation of a single procentriole.[4] Overexpression of Plk4 leads to the formation of multiple procentrioles, resulting in centrosome amplification, a condition frequently observed in cancer cells.[5][6] Conversely, the depletion of Plk4 results in the failure of centriole duplication and a loss of centrosomes.[7]
This compound: A Potent Inhibitor of Plk4
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Plk4.[8] By competitively binding to the ATP-binding pocket of the Plk4 kinase domain, it effectively blocks the phosphorylation of downstream substrates, thereby inhibiting centriole duplication.[9] The inhibition of Plk4 by compounds like this compound has been shown to induce a range of effects in cancer cells, including cell cycle arrest, apoptosis, and mitotic catastrophe.[9][10]
Quantitative Data on Plk4 Inhibition
The efficacy of Plk4 inhibitors has been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and other notable Plk4 inhibitors.
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound (compound 22) | Plk4 | 7.9 | N/A (Biochemical Assay) | [8] |
| CFI-400945 | Plk4 | 2.8 ± 1.4 | N/A (Biochemical Assay) | [9][10] |
| CFI-400945 | Plk4 | 4.85 | N/A (Biochemical Assay) | [3] |
| Centrinone | Plk4 | 2.71 | N/A (Biochemical Assay) | [3] |
| YLT-11 | Plk4 | 22 | N/A (Biochemical Assay) | [10] |
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference(s) |
| This compound (compound 24i) | BT-474 | Breast Cancer | 2.97 | MTT Assay (5 days) | [8] |
| CFI-400945 | H460 | Non-Small Cell Lung Cancer | 0.024 | MTT Assay | [11] |
| CFI-400945 | A549 | Non-Small Cell Lung Cancer | 0.023 | MTT Assay | [11] |
Mechanism of Action: How this compound Regulates the Cell Cycle
The primary mechanism by which this compound exerts its effects on the cell cycle is through the direct inhibition of Plk4's kinase activity. This leads to a cascade of cellular events, ultimately disrupting cell division.
Inhibition of Centriole Duplication
By blocking Plk4, this compound prevents the initiation of procentriole formation. Prolonged inhibition leads to a depletion of centrioles and centrosomes.[7] The consequence of this on cell division is profound. In the first cell cycle following complete Plk4 inhibition, cells may still form a bipolar spindle with a single centriole at each pole. However, in the subsequent cell cycle, the failure of centriole duplication results in cells entering mitosis with a single centrosome, leading to the formation of a monopolar spindle and subsequent mitotic catastrophe.[12]
Induction of Cell Cycle Arrest
Inhibition of Plk4 has been shown to induce cell cycle arrest at different phases, depending on the cellular context and the concentration of the inhibitor.
-
G1 Arrest: In some cell types, Plk4 inhibition leads to a p53-dependent cell cycle arrest in the G1 phase.[7][13] This is often mediated through the activation of the p38/p53/p21 signaling pathway.[4][14]
-
G2/M Arrest: In other contexts, particularly in combination with other agents like radiation, Plk4 inhibition can lead to an accumulation of cells in the G2/M phase.[15][16][17]
Induction of Apoptosis and Senescence
The disruption of the cell cycle and the induction of mitotic catastrophe by this compound ultimately lead to programmed cell death (apoptosis) in cancer cells.[10][15] The apoptotic response is often characterized by the activation of caspases, such as Caspase-3, and the cleavage of PARP.[15] In some instances, Plk4 inhibition can also induce a state of permanent cell cycle arrest known as senescence.[3]
Signaling Pathways Modulated by Plk4 Inhibition
The cellular response to Plk4 inhibition is orchestrated by a network of signaling pathways. Understanding these pathways is crucial for identifying potential combination therapies and biomarkers of response.
The p38/p53/p21 Pathway
As mentioned, a key pathway activated upon Plk4 inhibition is the p38 MAPK/p53/p21 axis.[4][14] This pathway is a critical component of the cellular stress response and a major tumor suppressor pathway.
Caption: p38/p53/p21 signaling pathway activated by Plk4 inhibition.
PI3K/Akt and Wnt/β-catenin Pathways
Plk4 has also been implicated in the regulation of other critical cancer-related pathways, including the PI3K/Akt and Wnt/β-catenin signaling cascades.[6][18] Inhibition of Plk4 has been shown to suppress these pathways, which are involved in cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[9][18]
References
- 1. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Video: Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes [jove.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. escholarship.org [escholarship.org]
- 13. PLK4 polo like kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Probe Plk4-IN-4: An In-Depth Technical Guide to Investigating Plk4 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division. Dysregulation of Plk4 activity is linked to centrosome abnormalities and has been implicated in the development and progression of various cancers. Small molecule inhibitors of Plk4 are therefore invaluable tools for dissecting its cellular functions and represent a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of Plk4-IN-4, a potent chemical probe for Plk4, and details the experimental methodologies for its characterization and use in studying Plk4 biology.
This compound: A Potent and Selective Chemical Probe
This compound, also identified as compound 22 in patent literature, is a potent inhibitor of Plk4 with a reported IC50 value of 7.9 nM.[1][2] Its chemical structure features a pyrazolopyrimidine scaffold, a common motif in many kinase inhibitors. While extensive peer-reviewed characterization of this compound is not yet publicly available, its high potency makes it a valuable tool for investigating Plk4 function. For the purposes of this guide, we will supplement the available data on this compound with established protocols and data from other well-characterized Plk4 inhibitors such as centrinone, CFI-400945, and other potent research compounds to provide a comprehensive framework for its use.
Quantitative Data on Plk4 Inhibitors
A comparative summary of the in vitro potency and cellular activity of this compound and other key Plk4 inhibitors is presented below. This data allows for the selection of the most appropriate chemical probe for a given experimental context.
| Compound | Plk4 IC50 (nM) | Plk4 Ki (nM) | Cellular IC50 (µM) | Cell Line(s) | Reference(s) |
| This compound | 7.9 | Not Reported | 2.97 | BT-474 | [1] |
| Centrinone | Not Reported | 0.16 | Not Reported | Not Reported | |
| Centrinone-B | Not Reported | 0.59 | Not Reported | Not Reported | |
| CFI-400945 | 2.8 | 0.26 | Not Reported | Not Reported | |
| YLT-11 | 22 | Not Reported | Not Reported | Not Reported | |
| WY29 | 27 | Not Reported | 0.36 - 2.88 | MCF-7, BT474, MDA-MB-231 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established practices for characterizing Plk4 inhibitors and can be adapted for the evaluation of this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of Plk4.
Materials:
-
Recombinant human Plk4 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test compounds
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or control.
-
Add a solution of Plk4 enzyme and Eu-anti-tag antibody to each well.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the ratio of the emission signal of the acceptor (Alexa Fluor™ 647) to the donor (Europium) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., BT-474, MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the cellular IC50 value.
Western Blot Analysis for Plk4 Pathway Modulation
This method is used to determine if this compound affects the protein levels and phosphorylation status of Plk4 and its downstream targets.
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against Plk4, phospho-Plk4, and downstream targets (e.g., STIL, SAS-6)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathway
Caption: Plk4 signaling pathway in centriole duplication.
Experimental Workflow
Caption: Workflow for characterizing a chemical probe for Plk4.
Logical Relationship
Caption: Rationale for targeting Plk4 in cancer therapy.
Conclusion
This compound is a potent chemical probe that holds significant promise for advancing our understanding of Plk4 biology and its role in disease. While detailed characterization in peer-reviewed literature is emerging, its high in vitro potency warrants its use in exploratory studies. By employing the established experimental protocols outlined in this guide, researchers can effectively characterize this compound and utilize it to investigate the intricate functions of Plk4 in cellular processes and as a potential therapeutic target. As with any chemical probe, careful validation of its activity and selectivity in the specific experimental system is crucial for generating robust and reliable data.
References
The Discovery and Synthesis of Plk4-IN-4: A Technical Guide
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as a master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2][3][4][5][6][7][8][9][10] Dysregulation and overexpression of PLK4 are frequently observed in various cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[1][2][4][5][6][11][12][13][14] This has positioned PLK4 as a compelling therapeutic target for the development of novel anticancer agents.[1][2][4][5][6][11][12][13][14] Plk4-IN-4 has emerged as a potent and selective inhibitor of PLK4, showing significant promise for cancer research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Discovery of this compound
This compound, also identified as compound 22 in patent CN116023380A, is a potent inhibitor of PLK4 with a reported IC50 value of 7.9 nM.[15][16] The discovery of this compound is rooted in a targeted effort to develop small molecules that can modulate the kinase activity of PLK4. The inhibitor belongs to the pyrazolopyrimidine class of compounds, a scaffold known for its interaction with the ATP-binding pocket of various kinases.[2][4][12][17][18]
The discovery process for inhibitors like this compound typically involves a multi-step approach that begins with identifying a promising chemical scaffold and iteratively optimizing it to achieve high potency and selectivity.
Inhibitor Discovery Workflow
Figure 1: A generalized workflow for the discovery of kinase inhibitors like this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant PLK4 inhibitors for comparative purposes.
| Compound | Scaffold | PLK4 IC50 (nM) | Reference |
| This compound | Pyrazolopyrimidine | 7.9 | [15] |
| CFI-400945 | Indolinone | 2.8 | [13] |
| Centrinone | Pyrimidine | 0.16 (Ki) | [13] |
| Compound 24j | Pyrazolo[3,4-d]pyrimidine | 0.2 | [2] |
Table 1: In vitro potency of selected PLK4 inhibitors.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 24j | MCF-7 (Breast) | Proliferation | 0.36 | [2] |
| Compound 24j | BT474 (Breast) | Proliferation | 1.35 | [2] |
| Compound 24j | MDA-MB-231 (Breast) | Proliferation | 2.88 | [2] |
| CFI-400945 | H460 (NSCLC) | Proliferation (MTT) | 0.024 | [19] |
| CFI-400945 | A549 (NSCLC) | Proliferation (MTT) | 0.023 | [19] |
Table 2: Cellular antiproliferative activity of selected PLK4 inhibitors.
PLK4 Signaling Pathway
PLK4 plays a pivotal role in the canonical pathway of centriole duplication. Its activity is tightly regulated to ensure that each cell forms exactly one new procentriole per mother centriole in each cell cycle.
Figure 2: Simplified signaling pathway of PLK4 in centriole duplication.
Synthesis of this compound
The specific synthesis protocol for this compound is detailed in patent CN116023380A. As an English translation of the experimental section of this patent is not publicly available, a generalized synthetic scheme for pyrazolopyrimidine-based kinase inhibitors is presented below. This scheme is representative of the chemical strategies employed to construct this class of molecules.
General Synthetic Route for Pyrazolopyrimidine Core:
The synthesis of a pyrazolopyrimidine scaffold typically begins with the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring.
-
Step 1: Pyrazole Formation. A common method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
-
Step 2: Pyrimidine Annulation. The resulting aminopyrazole is then reacted with a suitable three-carbon electrophile, such as a β-ketoester or a malonic acid derivative, to form the pyrimidine ring.
-
Step 3: Functionalization. The core pyrazolopyrimidine scaffold can then be functionalized at various positions through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution to introduce the desired side chains that confer potency and selectivity.
Note: This represents a generalized approach. The exact reagents and conditions for the synthesis of this compound are proprietary to the patent holders.
Experimental Protocols
PLK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based binding assay to measure the inhibition of PLK4.[1][11]
Materials:
-
Recombinant PLK4 enzyme
-
LanthaScreen® Eu-anti-GST Antibody (or other appropriate tag)
-
Kinase Tracer 236 (an ATP-competitive, fluorescently labeled ligand)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) serially diluted in DMSO
-
384-well plates (white, low-volume)
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these into Kinase Buffer A to create 4x final concentration stocks.
-
Prepare a 2x Kinase/Antibody mixture in Kinase Buffer A. The final concentration in the well is typically 1 nM kinase and 2 nM antibody.
-
Prepare a 4x Tracer solution in Kinase Buffer A. The final concentration in the well is typically 1 nM.
-
In a 384-well plate, add 4 µL of the 4x test compound solution.
-
Add 8 µL of the 2x Kinase/Antibody mixture to each well.
-
Add 4 µL of the 4x Tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm). The data is then normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.[11][19]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Structure-Activity Relationship (SAR)
While specific SAR data for this compound is not publicly detailed, general SAR principles for pyrazolopyrimidine-based kinase inhibitors can be inferred from the literature.[4][12][17][18] The pyrazolopyrimidine core acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region. Substitutions at different positions on the scaffold are used to achieve potency and selectivity.
Figure 3: Generalized Structure-Activity Relationship (SAR) for pyrazolopyrimidine kinase inhibitors.
Conclusion
This compound is a potent, pyrazolopyrimidine-based inhibitor of Polo-like kinase 4. Its discovery adds to the growing arsenal of chemical tools available to probe the function of PLK4 and serves as a promising starting point for the development of targeted anticancer therapeutics. The methodologies and data presented in this guide offer a framework for the evaluation and further optimization of this and related compounds in the field of drug discovery.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20250101040A1 - New type pyrazolopyrimidine compound and composition thereof, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 8. Upstream open reading frames control PLK4 translation and centriole duplication in primordial germ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upstream open reading frames control PLK4 translation and centriole duplication in primordial germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents [patents.google.com]
- 11. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. CN110078736B - Pyrazolopyrimidine derivative, process for producing the same, and use thereof - Google Patents [patents.google.com]
- 17. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
The Role of Plk4 Inhibition in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that serves as a master regulator of centriole duplication, a process fundamental to maintaining mitotic fidelity. Its overexpression is a common feature in a multitude of human cancers, including those of the breast, lung, and pancreas, and often correlates with poor clinical prognosis.[1][2][3] This has positioned Plk4 as a compelling target for anticancer drug development. Inhibition of Plk4 disrupts centriole duplication, leading to the formation of an abnormal number of centrosomes. This aberration triggers mitotic defects, such as multipolar spindle formation and chromosome mis-segregation, culminating in a form of cell death known as mitotic catastrophe and subsequent apoptosis.[1][2][4] This technical guide provides an in-depth review of the mechanisms underlying Plk4 inhibition-induced apoptosis, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction: Plk4 as a Cancer-Specific Vulnerability
Polo-like kinase 4 (Plk4) is unique among the Plk family for its essential and tightly regulated role in the initiation of centriole biogenesis during the cell cycle.[3][5] Overexpression of Plk4 leads to the generation of excessive centrioles and centrosome amplification, a hallmark of many cancers that contributes to chromosomal instability and aneuploidy.[1][3] Conversely, the depletion of Plk4 blocks centriole duplication altogether.[1] Cancer cells, particularly those that are aneuploid, exhibit a heightened dependence on Plk4 for survival compared to normal cells. This creates a therapeutic window, suggesting that targeting Plk4 could selectively eliminate cancer cells while sparing healthy tissue.[1] Small molecule inhibitors of Plk4, such as CFI-400945 and Centrinone, have emerged as promising therapeutic agents by exploiting this dependency, effectively inducing cell cycle arrest and apoptotic cell death in various cancer models.[1][3][6]
Core Mechanism: From Plk4 Inhibition to Apoptosis
The primary mechanism by which Plk4 inhibitors induce cell death is by disrupting the fidelity of mitosis. This process can be delineated into several key stages:
-
Disruption of Centriole Duplication: Plk4 inhibitors, such as CFI-400945, are ATP-competitive and block the kinase's enzymatic activity.[2][3][6] This intervention has a bimodal effect: low concentrations lead to partial Plk4 inhibition, causing centriole overduplication and the formation of supernumerary centrosomes, while high concentrations can completely block Plk4 activity, leading to a failure of centriole duplication and centrosome loss.[1][3]
-
Mitotic Defects: The presence of an abnormal number of centrosomes leads to the assembly of multipolar spindles during mitosis.[1][2] This results in improper chromosome segregation.
-
Mitotic Catastrophe and Polyploidy: Cells with multipolar spindles often fail to complete cytokinesis correctly, leading to mitotic catastrophe.[2] This process frequently results in the formation of polyploid cells, which contain more than the normal 4N DNA content post-replication.[1][4][6]
-
Induction of Apoptosis: The profound genomic instability and cellular stress resulting from mitotic catastrophe trigger the intrinsic apoptotic pathway. This is characterized by the depolarization of the mitochondrial membrane, activation of initiator caspases like caspase-9, and subsequent activation of executioner caspases, primarily caspase-3 and caspase-7.[6][7]
-
Execution of Apoptosis: Activated caspase-3/7 cleave critical cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP1), leading to DNA fragmentation and the morphological changes characteristic of apoptosis.[6][8]
The Role of p53 in Plk4 Inhibition
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[9][10] Interestingly, studies have shown that Plk4 inhibition can induce apoptosis in cancer cells irrespective of their p53 status.[1][6] For instance, the Plk4 inhibitor CFI-400945 was effective in inducing apoptosis in lung cancer and Ewing's sarcoma cells with both wild-type and mutant p53.[1][6] This suggests that the apoptotic pathway triggered by mitotic catastrophe can bypass the traditional p53-dependent checkpoints. However, in some contexts, p53 can play a role. In normal cells, Plk4 inhibition can lead to a p53-dependent G1 arrest.[11] Furthermore, p53 is known to transcriptionally repress Plk4, and loss of p53 can lead to Plk4 overexpression, potentially sensitizing cancer cells to Plk4 inhibitors.[12][13]
Quantitative Data on Plk4 Inhibitor Efficacy
The following tables summarize the quantitative effects of Plk4 inhibitors on cell viability, apoptosis, and cell cycle distribution across various cancer cell lines as reported in the literature.
Table 1: Anti-proliferative and Pro-apoptotic Effects of Plk4 Inhibitors
| Inhibitor | Cancer Type | Cell Line | p53 Status | IC50 (72h) | Apoptotic Effect | Reference |
| CFI-400945 | Lung Cancer | H460 | Wild-Type | ~20 nM | Induces apoptosis and polyploidy | [1] |
| Lung Cancer | A549 | Wild-Type | ~50 nM | Induces apoptosis and polyploidy | [1] | |
| Ewing's Sarcoma | WE-68 | Wild-Type | ~15 nM | Induces apoptosis, PARP1 cleavage | [6] | |
| Ewing's Sarcoma | A673 | Mutant | ~40 nM | Induces apoptosis, PARP1 cleavage | [6] | |
| Breast Cancer | MDA-MB-468 | Mutant | <10 nM | Induces apoptosis | [3] | |
| Lymphoma | OCI-Ly19 | Wild-Type | ~25 nM | Induces apoptosis | ||
| Centrinone | Ewing's Sarcoma | WE-68 | Wild-Type | ~100 nM | Induces apoptosis, PARP1 cleavage | [6] |
| Ewing's Sarcoma | A673 | Mutant | ~250 nM | Induces apoptosis, PARP1 cleavage | [6] | |
| AML | MV4-11 | Wild-Type | Not specified | Induces apoptosis, Caspase-3/PARP activation | [8] | |
| Centrinone-B | Melanoma | A375 | Wild-Type | Not specified | Induces apoptosis, PARP cleavage | |
| Melanoma | Hs294T | Wild-Type | Not specified | Induces apoptosis, PARP cleavage | [11] |
Table 2: Effects of Plk4 Inhibition on Cell Cycle
| Inhibitor | Cell Line | Concentration | Duration | % G2/M Arrest | % Polyploidy (>4N) | Reference |
| CFI-400945 | H460 (Lung) | 25 nM | 72h | Significant Increase | Significant Increase | [1] |
| WE-68 (Ewing's) | 25 nM | 48h | Increase with z-VAD-fmk | Significant Increase | [6] | |
| OCI-Ly19 (Lymphoma) | 25 nM | 72h | Not specified | Significant Increase | [14] | |
| Centrinone | WE-68 (Ewing's) | 200 nM | 48h | Increase with z-VAD-fmk | Not specified | [6] |
| MV4-11 (AML) | 100 nM | 48h | Significant Increase | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common protocols used to assess the effects of Plk4 inhibition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.
-
Protocol Summary:
-
Culture and treat cells with a Plk4 inhibitor for the desired time.
-
Harvest cells, including floating cells from the supernatant.
-
Wash cells with cold Phosphate-Buffered Saline (PBS).
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[11]
-
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and quantifies polyploidy.
-
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted by PI-stained cells is therefore directly proportional to their DNA content.
-
Protocol Summary:
-
Culture, treat, and harvest cells as described above.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. A histogram of DNA content will show peaks corresponding to 2N (G0/G1), intermediate (S), and 4N (G2/M) DNA content. A sub-G1 peak indicates apoptotic cells with fragmented DNA, and a >4N peak indicates polyploidy.[6]
-
Western Blotting
This technique is used to detect specific proteins (e.g., cleaved caspases, PARP) in a cell lysate.
-
Protocol Summary:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved PARP, anti-cleaved Caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control (e.g., β-actin, GAPDH) is used to ensure equal protein loading.[7][11]
-
Conclusion and Future Perspectives
Inhibition of Plk4 represents a validated and promising strategy for cancer therapy, primarily by inducing mitotic catastrophe and subsequent apoptosis. The mechanism is robust across various cancer types and appears effective regardless of p53 mutation status, a common feature of aggressive and treatment-resistant tumors. The development of highly selective Plk4 inhibitors like CFI-400945 has paved the way for clinical trials.[1]
Future research should focus on identifying biomarkers that can predict sensitivity to Plk4 inhibitors to better select patient populations.[3] Furthermore, exploring combination therapies is a critical next step. Given that Plk4 inhibition sensitizes cancer cells to DNA-damaging agents and radiation, combining Plk4 inhibitors with conventional chemotherapy or radiotherapy could yield synergistic effects, potentially overcoming resistance and improving patient outcomes.[15][16][17]
References
- 1. pnas.org [pnas.org]
- 2. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 9. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SAPK pathways and p53 cooperatively regulate PLK4 activity and centrosome integrity under stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Plk4-IN-4 and its Effects on Genomic Instability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of Plk4 activity is a hallmark of many cancers, leading to centrosome amplification and chromosomal instability (CIN), which in turn drive tumorigenesis and therapeutic resistance. Consequently, Plk4 has emerged as a promising target for anticancer drug development. This technical guide provides an in-depth overview of Plk4-IN-4, a potent Plk4 inhibitor, and its effects on genomic instability. We present a compilation of quantitative data on Plk4 inhibitors, detailed experimental protocols for assessing their cellular effects, and visual representations of the key signaling pathways and experimental workflows.
Introduction: Plk4 and its Role in Genomic Stability
The fidelity of cell division is paramount for normal cellular function and organismal health. A key organelle orchestrating this process is the centrosome, which serves as the primary microtubule-organizing center (MTOC) in most animal cells. Each cell must inherit precisely one centrosome, which then duplicates exactly once during the S phase of the cell cycle to form the two poles of the mitotic spindle. This numerical control is critical for ensuring bipolar spindle formation and accurate chromosome segregation.
Polo-like kinase 4 (Plk4) is the cornerstone of this regulation.[1][2] Its expression and activity are tightly controlled throughout the cell cycle, peaking at the G1/S transition to initiate the formation of a new procentriole at the base of each mother centriole.[2] The activity of Plk4 is self-regulated through a mechanism involving trans-autophosphorylation, which creates a phosphodegron recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, leading to its proteasomal degradation. This feedback loop ensures that centriole duplication is licensed to occur only once per cell cycle.
Dysregulation of Plk4, either through overexpression or mutation, disrupts this precise control. Elevated Plk4 activity leads to the formation of multiple procentrioles, resulting in an excess of centrosomes, a condition known as centrosome amplification.[3] These supernumerary centrosomes can lead to the formation of multipolar spindles during mitosis, causing chromosome mis-segregation and aneuploidy, a state of chromosomal instability (CIN) that is a common feature of cancer.[1][3] Given its central role in this pathological process, inhibiting Plk4 has become a compelling strategy for cancer therapy.
This compound: A Potent Inhibitor Targeting the Engine of Centriole Duplication
This compound is a potent and selective small-molecule inhibitor of Plk4. It functions as an ATP-competitive inhibitor, binding to the kinase domain of Plk4 and preventing the phosphorylation of its downstream substrates, thereby blocking the initiation of centriole duplication.[4]
The consequences of Plk4 inhibition on genomic stability are dose-dependent and create a therapeutic window to target cancer cells.
-
Partial Inhibition (Low Doses): At lower concentrations, Plk4 inhibitors can paradoxically lead to centrosome amplification . This is thought to occur because partial inhibition is insufficient to completely block centriole formation but is enough to disrupt the autophosphorylation-mediated degradation of Plk4. The resulting accumulation of partially active Plk4 leads to the formation of supernumerary centrosomes.[5][6] Neuroblastoma cells, for instance, are unable to tolerate these extra centrosomes, leading to multipolar segregation, aneuploidy, and cell death.[7]
-
Complete Inhibition (High Doses): At higher concentrations, Plk4 inhibitors effectively shut down all kinase activity. This leads to a failure of centriole duplication and the progressive loss of centrosomes from the cell population over successive cell cycles.[5][6] While normal cells can often arrest in a p53-dependent manner in response to centrosome loss, many cancer cells are unable to cope with the resulting mitotic failure and undergo apoptosis or mitotic catastrophe.[8][9]
This dual mechanism highlights the intricate relationship between Plk4 activity and genomic stability, and provides a strategic basis for its therapeutic exploitation.
Quantitative Data on Plk4 Inhibitors
The following tables summarize key quantitative data for this compound and other well-characterized Plk4 inhibitors, providing a comparative overview of their potency and cellular effects.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes | Reference |
| This compound | Plk4 | 7.9 | N/A | Potent inhibitor of Plk4. | [4] |
| CFI-400945 | Plk4 | 2.8 - 4.85 | 0.26 | Also inhibits AURKB (IC50: 70.7 nM) and TRK kinases at higher concentrations. | [1][10][11] |
| Centrinone | Plk4 | N/A | 0.16 | Highly selective for Plk4 over Aurora kinases. | [8] |
| Centrinone-B | Plk4 | N/A | 0.6 | Highly selective for Plk4 over Aurora kinases. | [8] |
| YLT-11 | Plk4 | 22 | N/A | >200-fold selectivity over Plk1, Plk2, and Plk3. | [11] |
| RP-1664 | Plk4 | N/A | N/A | Potent and selective inhibitor. | [12][13][14] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. N/A: Not Available.
Table 2: Cellular Activity of Plk4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular Effect | Effective Concentration | Reference |
| CFI-400945 | DAOY | Medulloblastoma | Decreased proliferation | IC50: 0.094 µM | [10] |
| BT-12 | Atypical Teratoid Rhabdoid Tumor | Decreased proliferation | IC50: 3.73 µM | [10] | |
| MON | Malignant Rhabdoid Tumor | Centriole amplification | 100 nM | [10] | |
| MON | Malignant Rhabdoid Tumor | Centriole depletion | 500 nM | [10] | |
| Centrinone | AML Cell Lines | Acute Myeloid Leukemia | G2/M phase arrest, apoptosis | Dose-dependent | [15] |
| Centrinone-B | RPE-1, A375 | Retinal Pigment Epithelium, Melanoma | Centrosome amplification | 200 nM | [5][6] |
| RPE-1, A375 | Retinal Pigment Epithelium, Melanoma | Centrosome loss | 500 nM | [5][6] | |
| YLT-11 | Breast Cancer Cells | Breast Cancer | Centriole amplification | ≤0.25 µM | [11] |
| Breast Cancer Cells | Breast Cancer | Centriole depletion | ≥0.5 µM | [11] | |
| RP-1664 | Neuroblastoma Cell Lines | Neuroblastoma | Cell death | IC50s in nM range | [16] |
Table 3: In Vivo Efficacy of Plk4 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Administration | Key Finding | Reference |
| CFI-400945 | Pancreatic Cancer PDX | Oral | Significantly reduced tumor growth and increased survival in 4 of 6 models. | [17] |
| AT/RT Orthotopic Xenograft | Oral (7.5 mg/kg/day) | Significantly inhibited tumor growth and extended survival. | [10][18] | |
| Lung Cancer Syngeneic Xenograft | Oral | Significantly inhibited tumor growth at well-tolerated doses. | [19] | |
| RP-1664 | Neuroblastoma Xenografts | N/A | Robust anti-tumor activity in 14 of 15 models. | [12][13][14] |
PDX: Patient-Derived Xenograft. AT/RT: Atypical Teratoid Rhabdoid Tumor. N/A: Not Available.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound is crucial for a comprehensive understanding. The following diagrams, rendered using the DOT language, illustrate the core signaling pathway, the mechanism of induced genomic instability, and a typical experimental workflow.
Caption: Plk4 Signaling and Inhibition Pathway.
Caption: Dose-Dependent Effects of Plk4 Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 10. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
Understanding the Selectivity Profile of a Potent Plk4 Inhibitor: A Technical Guide
Disclaimer: Initial searches for a molecule specifically named "Plk4-IN-4" did not yield publicly available information. Therefore, this guide focuses on a well-characterized, potent, and selective Polo-like kinase 4 (Plk4) inhibitor, CFI-400945 , as a representative example to fulfill the core requirements of the user request. The data and methodologies presented herein pertain to CFI-400945.
This technical guide provides an in-depth overview of the selectivity profile of CFI-400945, a first-in-class, orally available, and ATP-competitive inhibitor of Plk4. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Plk4.
Introduction to Plk4 and Its Role in Cancer
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1] Dysregulation of Plk4 activity, often through overexpression, can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of many human cancers.[2][3] This has positioned Plk4 as a compelling target for anticancer drug development.
Selectivity Profile of CFI-400945
CFI-400945 is a potent inhibitor of Plk4 with a Ki value of 0.26 nM and an IC50 of 2.8 nM in in vitro kinase assays.[4][5] Its selectivity has been evaluated against a broad panel of kinases, demonstrating a high degree of specificity for Plk4 over other members of the Polo-like kinase family (Plk1, Plk2, and Plk3).[6][7]
Kinase Inhibition Data
The following table summarizes the inhibitory activity of CFI-400945 against a selection of kinases. This data highlights its potent activity against Plk4 and its off-target profile.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Plk4 | Reference |
| Plk4 | 2.8 | 1 | [8] |
| AURKB | 70.7 - 102 | ~25 - 36 | [4][5] |
| NTRK2 (TrkB) | 10.6 | ~3.8 | [4] |
| NTRK1 (TrkA) | 20.6 | ~7.4 | [4] |
| TEK (Tie2) | 109 - 117 | ~39 - 42 | [4][7] |
| AURKA | 510 | ~182 | [5][7] |
| Plk1 | >50,000 | >17,857 | [6][7] |
| Plk2 | >50,000 | >17,857 | [7] |
| Plk3 | >50,000 | >17,857 | [7] |
Note: IC50 values can vary slightly between different studies and assay conditions.
While CFI-400945 is highly selective for Plk4, it does exhibit activity against other kinases, such as Aurora Kinase B (AURKB) and Tropomyosin receptor kinases (TrkA, TrkB), at higher concentrations.[4][6] The inhibition of AURKB may contribute to some of the observed cellular phenotypes, such as cytokinesis failure and polyploidy.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used to characterize the activity of Plk4 inhibitors like CFI-400945.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Objective: To determine the IC50 value of a test compound against Plk4.
Materials:
-
Recombinant human Plk4 enzyme
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled [γ-33P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Substrate peptide (e.g., a generic substrate like myelin basic protein or a specific Plk4 substrate)
-
Test compound (e.g., CFI-400945) serially diluted in DMSO
-
96-well or 384-well plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the assay plate, add the kinase buffer, the test compound at various concentrations, and the recombinant Plk4 enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto phosphocellulose paper).
-
Quantify the kinase activity. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-33P]ATP and measuring the remaining radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Viability Assay (e.g., Sulforhodamine B Assay)
This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a panel of cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HCC1954)[4]
-
Complete cell culture medium
-
Test compound (e.g., CFI-400945)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 5 days).[4]
-
Fix the cells by gently adding cold TCA to each well and incubating at 4°C.
-
Wash the plates with water to remove the TCA.
-
Stain the cells with SRB solution at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilize the bound SRB with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Visualizing Pathways and Processes
Diagrams are provided to illustrate the Plk4 signaling pathway, a typical experimental workflow, and the logical consequences of Plk4 inhibition.
Figure 1: Simplified Plk4 signaling pathway in centriole duplication.
Figure 2: Experimental workflow for an in vitro kinase inhibition assay.
Figure 3: Logical flow of the cellular consequences of Plk4 inhibition by CFI-400945.
Conclusion
CFI-400945 is a potent and highly selective inhibitor of Plk4, a key regulator of centriole duplication. Its selectivity profile, characterized by significant potency against Plk4 and weaker inhibition of a limited number of other kinases, makes it a valuable tool for studying Plk4 biology and a promising candidate for cancer therapy. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery. Further investigation into the precise contributions of its off-target activities will continue to refine our understanding of its mechanism of action and clinical potential.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. CFI-400945 | TargetMol [targetmol.com]
- 8. aacrjournals.org [aacrjournals.org]
The Impact of Selective Plk4 Inhibition on Microtubule Organizing Centers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of potent and selective Polo-like kinase 4 (Plk4) inhibitors on microtubule organizing centers (MTOCs). While the specific compound "Plk4-IN-4" was not identified in the reviewed literature, this document will focus on the well-characterized and functionally analogous Plk4 inhibitors, such as Centrinone and CFI-400945, to elucidate the core biological and cellular consequences of targeting this critical kinase.
Introduction: Plk4 as the Master Regulator of MTOC Duplication
The centrosome, the primary microtubule-organizing center (MTOC) in most animal cells, plays a pivotal role in orchestrating cell division, polarity, and motility.[1][2][3][4] A key event in the cell cycle is the precise duplication of the centrosome to ensure the formation of a bipolar spindle during mitosis. This process is tightly controlled by Polo-like kinase 4 (Plk4), a serine/threonine kinase that is considered the master regulator of centriole duplication.[4][5][6][7][8]
Plk4's activity is spatially and temporally regulated, peaking during the G1/S phase to initiate the formation of a single new procentriole alongside each existing mother centriole.[4][5] Dysregulation of Plk4 is a hallmark of various pathologies, including cancer, where its overexpression can lead to centrosome amplification, chromosomal instability, and tumorigenesis.[4][5][7][9] Conversely, the absence or inhibition of Plk4 activity prevents centriole duplication, leading to a progressive loss of centrosomes and subsequent defects in cell division.[6][10] Given its critical role, Plk4 has emerged as a compelling therapeutic target for anticancer drug development.[5][11]
Mechanism of Action of Selective Plk4 Inhibitors
Selective Plk4 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of Plk4, preventing the phosphorylation of its downstream substrates.[11][12] This blockade of catalytic activity is the primary mechanism through which these compounds exert their effects.
An interesting consequence of Plk4 inhibition is the stabilization of the Plk4 protein itself. Plk4's stability is regulated by a trans-autophosphorylation mechanism that creates a phosphodegron, marking it for ubiquitination by the SCF/β-TrCP E3 ligase complex and subsequent proteasomal degradation.[8][9][13] By preventing this autophosphorylation, inhibitors disrupt this degradation pathway, leading to an accumulation of inactive Plk4 at the centrosome.[14][15] This stabilization can serve as a robust pharmacodynamic biomarker for target engagement.[15]
Quantitative Impact of Plk4 Inhibition on MTOCs
The inhibition of Plk4 has profound and quantifiable effects on the number and integrity of MTOCs. These effects are often dose-dependent.
Dose-Dependent Effects on Centrosome Number
Complete or high-dose inhibition of Plk4 effectively blocks centriole duplication, leading to a dilution and eventual loss of centrosomes over successive cell cycles.[6][12] However, a paradoxical effect is observed at lower concentrations of some inhibitors, where they can induce centrosome amplification.[5][12][16] This is thought to occur because partial inhibition may disrupt the precise spatial and temporal control of Plk4 activity, leading to the formation of multiple procentrioles around a single mother centriole.[5]
Table 1: In Vitro Potency of Representative Plk4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference(s) |
| CFI-400945 | Plk4 | 2.8 ± 1.4 | Biochemical Assay | [12] |
| CFI-400945 | Plk4 | 4.85 | Kinase Assay | [16][17][18] |
| Centrinone | Plk4 | 2.71 | Kinase Assay | [17][18] |
| YLT-11 | Plk4 | 22 | Biochemical Assay | [12] |
Table 2: Cellular Effects of Plk4 Inhibition on Centrosome Number
| Inhibitor | Concentration | Cell Line | Effect on Centrosome Number | Reference(s) |
| CFI-400945 | Low (≤0.25 µM) | MDA-MB-468, MDA-MB-231 | Increase in centriole number | [5][12] |
| CFI-400945 | High (≥0.5 µM) | MDA-MB-468, MDA-MB-231 | Decrease in centriole number | [12] |
| CFI-400945 | 100 nM | MON (rhabdoid tumor) | Increase in centriole number | [16] |
| CFI-400945 | 500 nM | MON (rhabdoid tumor) | Significant decrease in centriole number | [16] |
| Centrinone B | 125 nM | Wild-type cells | Minor centrosome abnormalities | [13] |
| Centrinone B | >167-200 nM | Wild-type cells | Cells harbor one or no centrosomes | [13] |
Impact on MTOC Integrity and Microtubule Nucleation
Beyond simply altering centrosome number, Plk4 inhibition can affect the structural integrity of the MTOC. In the absence of centrioles, the pericentriolar material (PCM), which is responsible for microtubule nucleation, can become disorganized.[13][19] Studies in acentrosomal cells created by Plk4 inhibition have shown that while some cells can assemble acentriolar microtubule asters, these structures are often fragmented or dispersed.[13][19] Plk4 itself can self-assemble into condensates that recruit tubulin and γ-tubulin, promoting de novo MTOC formation, a process that is dependent on its kinase activity.[1][2][3] Therefore, inhibiting Plk4 not only blocks canonical centriole-based MTOC duplication but also impairs pathways for de novo acentriolar MTOC formation.[1]
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for understanding the impact of Plk4 inhibition.
Plk4 Signaling in Centriole Duplication
References
- 1. PLK4 is a microtubule-associated protein that self-assembles promoting de novo MTOC formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 5. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polo-like kinase 4 kinase activity limits centrosome overduplication by autoregulating its own stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
A Technical Guide to the Preclinical Oncology Studies of Plk4 Inhibitors: A Focus on CFI-400945
Disclaimer: Preliminary searches for a specific molecule designated "Plk4-IN-4" did not yield specific preclinical data. Therefore, this guide will focus on a well-characterized, potent, and selective Polo-like kinase 4 (Plk4) inhibitor, CFI-400945 , as a representative compound to illustrate the preclinical investigation of this class of oncology targets. The data and methodologies presented are based on published studies of CFI-400945.
Introduction
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][2][3] Its dysregulation, often observed as overexpression in various cancers, leads to centrosome amplification, chromosomal instability (CIN), and aneuploidy, which are hallmarks of tumorigenesis.[2][4][5] These characteristics make Plk4 an attractive therapeutic target in oncology.[5][6] Plk4 inhibitors are designed to disrupt the mitotic process in cancer cells, leading to cell cycle arrest and apoptosis.[5] This guide provides a technical overview of the preclinical data and experimental methodologies used to evaluate the Plk4 inhibitor CFI-400945.
Core Mechanism of Action
Plk4 inhibitors, such as CFI-400945, are ATP-competitive inhibitors that bind to the kinase domain of Plk4.[5][7] This binding action blocks the enzymatic activity of Plk4, preventing the phosphorylation of its downstream substrates essential for centriole duplication.[5] The inhibition of Plk4 disrupts the formation of new centrioles, leading to mitotic defects, the formation of multipolar spindles, and ultimately, mitotic catastrophe and cell death in cancer cells.[5]
Signaling Pathway
The signaling pathway involving Plk4 is central to cell cycle regulation. Its overexpression has been linked to the activation of pro-tumorigenic pathways such as PI3K/Akt and Wnt/β-catenin, and it can promote epithelial-mesenchymal transition (EMT), which is associated with tumor invasion and metastasis.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of CFI-400945 in various oncology models.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Notes |
| Plk4 | < 1 | Potent and selective inhibition. |
| AURKB | 7 | Off-target activity noted.[8] |
| TRKA | 16 | Off-target activity noted.[8] |
| TRKB | 28 | Off-target activity noted.[8] |
| TEK | 40 | Off-target activity noted.[8] |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | IC₅₀ (nM) | Effect |
| MDA-MB-468 | Triple-Negative Breast Cancer | 10 - 100 | Growth inhibition, induction of polyploidy.[8] |
| BT-549 | Triple-Negative Breast Cancer | 10 - 100 | Growth inhibition, induction of polyploidy.[8] |
| Pancreatic Cancer (Patient-Derived) | Pancreatic Cancer | Not specified | Reduction in tumor-initiating cells.[2][4] |
| Rhabdoid Tumor (RT) Cells | Rhabdoid Tumor | Not specified | Impaired proliferation, survival, migration, and invasion.[9] |
| Medulloblastoma (MB) Cells | Medulloblastoma | Not specified | Induced apoptosis, senescence, and polyploidy.[2][9] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosage and Administration | Outcome |
| Pancreatic Cancer (Patient-Derived) | Pancreatic Cancer | Not specified | Reduced tumor size and increased overall survival.[2][4] |
| Intracranial AT/RT | Atypical Teratoid Rhabdoid Tumor | 7.5 mg/kg/day (oral, 21 days) | Significantly reduced tumor growth and extended survival.[9] |
| SK-UT-1 | Uterine Leiomyosarcoma | 5 mg/kg and 7.5 mg/kg (oral) | Dose-dependent tumor growth inhibition.[10] |
| Breast Cancer | Breast Cancer | Not specified | Inhibition of tumor growth.[1][3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these preclinical findings.
Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is used to determine the IC₅₀ value of a compound against a specific kinase.
Objective: To measure the binding affinity of CFI-400945 to Plk4.
Principle: A competitive binding assay where the test compound (CFI-400945) competes with a fluorescently labeled tracer for the ATP-binding site of the Plk4 kinase. The binding is detected via Fluorescence Resonance Energy Transfer (FRET).[11]
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the test compound (serially diluted), a 2X kinase/antibody mixture (e.g., 2 nM Plk4 kinase and 4 nM anti-tag antibody), and a 4X tracer solution.[11]
-
Assay Plate Setup: In a 384-well plate, add 4 µL of the test compound dilutions.
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET.
-
Data Analysis: The loss of FRET signal is proportional to the displacement of the tracer by the inhibitor. IC₅₀ values are calculated by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., Sulforhodamine B or CellTiter-Glo®)
Objective: To determine the effect of CFI-400945 on the growth and viability of cancer cell lines.
Principle: Cancer cells are treated with varying concentrations of the inhibitor. After a set incubation period (e.g., 72 hours), cell viability is measured.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CFI-400945. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement:
-
For SRB: Fix cells with trichloroacetic acid, stain with Sulforhodamine B, wash, and then solubilize the bound dye. Measure absorbance at ~510 nm.
-
For CellTiter-Glo®: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor activity of CFI-400945 in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time.
Protocol Outline:
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., SK-UT-1 or patient-derived cells) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer CFI-400945 (e.g., 7.5 mg/kg/day) or vehicle control via the specified route (e.g., oral gavage) for a defined period (e.g., 21 consecutive days).[9]
-
Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to assess efficacy. Analyze survival data using Kaplan-Meier plots.
Conclusion
The preclinical data for the Plk4 inhibitor CFI-400945 demonstrate potent and selective activity against its target, leading to significant anti-tumor effects both in vitro and in vivo.[8] The methodologies outlined provide a robust framework for evaluating Plk4 inhibitors. These studies have established Plk4 as a viable therapeutic target and have supported the clinical development of inhibitors like CFI-400945 for the treatment of various cancers, particularly those with high levels of Plk4 expression or dependencies on pathways regulated by Plk4.[1][3][8] Further research and clinical trials are necessary to fully elucidate the therapeutic potential and patient populations most likely to benefit from this targeted therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. plk4-a-promising-target-for-cancer-therapy - Ask this paper | Bohrium [bohrium.com]
- 7. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Determining the Optimal Working Concentration of Plk4-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of centrosomes and the mitotic spindle.[1][2] Dysregulation of Plk4 activity is linked to centrosome amplification, chromosomal instability, and tumorigenesis, making it an attractive target for cancer therapy.[1][2][3] Plk4-IN-4 is a potent and selective inhibitor of Plk4, demonstrating significant potential in cancer research. This document provides detailed application notes and protocols for determining the optimal working concentration of this compound in various experimental settings.
This compound binds to the ATP-binding pocket of the Plk4 kinase domain, inhibiting its enzymatic activity.[4] This inhibition disrupts the phosphorylation of downstream substrates essential for centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular activities of this compound and other relevant Plk4 inhibitors. This data serves as a starting point for determining the appropriate concentration range for your specific experiments.
| Inhibitor | Assay Type | Target | IC50 Value | Cell Line(s) | Notes | Reference |
| This compound | Biochemical | Plk4 | 7.9 nM | - | Potent enzymatic inhibition. | [4] |
| This compound (as compound 24i) | Cellular (MTT) | Proliferation | 2.97 µM | BT-474 | Antiproliferative activity after 5 days. | [4] |
| CFI-400945 | Biochemical | Plk4 | 2.8 nM | - | A well-characterized, potent Plk4 inhibitor. | |
| CFI-400945 | Cellular (Proliferation) | Proliferation | 24 nM | H460 | Dose-dependent reduction in proliferation. | |
| CFI-400945 | Cellular (Proliferation) | Proliferation | 23 nM | A549 | Similar potency in another NSCLC cell line. | |
| Centrinone | Biochemical | Plk4 | 0.16 nM (Ki) | - | Highly selective Plk4 inhibitor. | |
| YLT-11 | Biochemical | Plk4 | 22 nM | - | Selective over other Plk family members. | |
| YLT-11 | Cellular (Centriole Number) | Centriole Duplication | ≤0.25 µM | Human breast cancer cell lines | Increased centriole number (partial inhibition). | |
| YLT-11 | Cellular (Centriole Number) | Centriole Duplication | ≥0.5 µM | Human breast cancer cell lines | Decreased centriole number (full inhibition). |
Plk4 Signaling Pathway
The following diagram illustrates the central role of Plk4 in centriole duplication and key downstream signaling pathways implicated in cancer.
Caption: Plk4 signaling pathway and its inhibition by this compound.
Experimental Workflow for Determining Optimal Concentration
The following diagram outlines a logical workflow for determining the optimal working concentration of this compound.
Caption: Workflow for optimizing this compound concentration.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Plate reader (570 nm or 590 nm absorbance)[5]
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature on an orbital shaker, protected from light.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm or 590 nm using a plate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[7]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with selected concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for a desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Centrosome Staining by Immunofluorescence
This protocol visualizes the effect of this compound on centriole and centrosome numbers.
Materials:
-
This compound
-
Cell line of interest
-
Glass coverslips in culture plates
-
Paraformaldehyde (PFA) or cold methanol for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a centrosomal marker (e.g., anti-gamma-tubulin)[9][10][11]
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in culture plates.
-
Treat with a range of this compound concentrations (including low nM concentrations to observe potential centriole amplification) and a vehicle control for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-gamma-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing z-stacks to accurately count centrosomes.
-
-
Analysis:
-
Quantify the number of centrosomes (gamma-tubulin foci) per cell in at least 100 cells per condition.
-
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by this compound through the activity of executioner caspases 3 and 7.
Materials:
-
This compound
-
Cell line of interest
-
Opaque-walled 96-well plates
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or similar)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Allow cells to attach overnight.
-
Treat with a range of this compound concentrations and a vehicle control for a desired time (e.g., 24, 48 hours).
-
Include a positive control for apoptosis (e.g., staurosporine).[12]
-
-
Assay Reagent Addition:
-
Allow the plate and the caspase-3/7 reagent to equilibrate to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).[13]
-
-
Incubation:
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium and reagent only).
-
Normalize the signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
-
Conclusion
Determining the optimal working concentration of this compound is critical for obtaining reliable and reproducible results. By following the outlined experimental workflow, researchers can systematically evaluate the effects of this compound on cell viability, cell cycle progression, centrosome integrity, and apoptosis. The provided protocols offer a robust framework for these investigations, enabling the selection of appropriate concentrations for elucidating the biological functions of Plk4 and the therapeutic potential of its inhibition. It is recommended to start with a broad concentration range based on the provided IC50 values and then narrow it down to specific concentrations that elicit the desired phenotypic response in the chosen cell model.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. medicine.uams.edu [medicine.uams.edu]
- 9. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. promega.com.cn [promega.com.cn]
Application Notes and Protocols for Inducing Mitotic Catastrophe in Tumor Cells using Plk4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation.[1] Overexpression of Plk4 is a common feature in various cancers and is often associated with centrosome amplification, chromosomal instability, and poor prognosis.[2][3] Inhibition of Plk4 presents a promising therapeutic strategy to selectively target cancer cells by inducing mitotic catastrophe, a form of cell death triggered by aberrant mitosis.[1][4] These application notes provide a comprehensive overview and detailed protocols for utilizing Plk4 inhibitors, such as CFI-400945 and Centrinone, to induce mitotic catastrophe in tumor cells.
Introduction
Mitotic catastrophe is an oncosuppressive mechanism that prevents the survival of cells that have entered mitosis with damaged DNA or dysfunctional mitotic machinery.[5] It is characterized by the formation of giant, multinucleated cells with micronuclei, followed by delayed cell death through apoptosis or necrosis.[6] Plk4 inhibitors disrupt the precise control of centriole duplication, leading to either an excess or a complete loss of centrosomes.[4] Both scenarios result in the formation of abnormal mitotic spindles, causing chromosome missegregation and ultimately triggering mitotic catastrophe.[1][7] This document outlines the mechanism of action of Plk4 inhibitors, provides quantitative data on their efficacy, and details experimental protocols to study their effects on tumor cells.
Mechanism of Action of Plk4 Inhibitors
Plk4 is a key regulator of the cell cycle, with its activity peaking during the G1/S transition to initiate centriole duplication.[5][8] Its function is tightly controlled through autophosphorylation and subsequent degradation mediated by the SCF/β-TrCP E3 ubiquitin ligase complex.[4] Plk4 inhibitors are ATP-competitive small molecules that bind to the kinase domain of Plk4, blocking its catalytic activity.[4]
The consequences of Plk4 inhibition are dose-dependent. At low concentrations, partial inhibition of Plk4 can lead to the formation of multiple daughter centrioles around the mother centriole, resulting in centrosome amplification.[4] Conversely, high concentrations of Plk4 inhibitors lead to a complete block of centriole duplication, resulting in cells with no centrosomes.[4] Both supernumerary and absent centrosomes lead to the assembly of dysfunctional, often multipolar, mitotic spindles. This aberrant spindle formation activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest.[5] Cells that fail to resolve this arrest ultimately undergo mitotic catastrophe, leading to cell death.[5]
Data Presentation
The following tables summarize the in vitro efficacy of common Plk4 inhibitors across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Plk4 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CFI-400945 | MDA-MB-468 | Breast Cancer | 24.12 ± 1.1 | [9] |
| CFI-400945 | SK-UT-1 | Uterine Leiomyosarcoma | 22.8 ± 6.0 | [10] |
| CFI-400945 | SKN | Uterine Leiomyosarcoma | 35.5 ± 12.0 | [10] |
| CFI-400945 | SK-LMS-1 | Uterine Leiomyosarcoma | 52.72 ± 13.1 | [10] |
| CFI-400945 | OCI-Ly19 | Lymphoma | Varies (Sensitive) | [11] |
| Centrinone | WE-68 | Ewing's Sarcoma | 0.5 - 3 µM (Effective Range) | [12] |
| Centrinone | SK-ES-1 | Ewing's Sarcoma | 0.5 - 3 µM (Effective Range) | [12] |
| Centrinone | A673 | Ewing's Sarcoma | 0.5 - 3 µM (Effective Range) | [12] |
Table 2: Biochemical IC50 Values of Plk4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| CFI-400945 | Plk4 | 2.8 ± 1.4 | [4] |
| CFI-400945 | AURKB | 70.7 | [13] |
| Centrinone | Plk4 | 2.71 | [13] |
| CFI-400437 | Plk4 | 1.55 | [13] |
| KW-2449 | Plk4 | 52.6 | [13] |
| Alisertib | Plk4 | 62.7 | [13] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the induction of mitotic catastrophe by Plk4 inhibitors.
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the cytotoxic effects of Plk4 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Plk4 inhibitor (e.g., CFI-400945, Centrinone)
-
96-well plates
-
Crystal violet solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
-
10% acetic acid
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Plk4 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for 48-72 hours.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.
-
Wash the plates thoroughly with water and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle and the detection of polyploidy, a hallmark of mitotic catastrophe.[2][14][15][16]
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases, as well as the presence of a sub-G1 peak (indicative of apoptosis) and a >4N peak (indicative of polyploidy).
Immunofluorescence Staining for Mitotic Spindle and Centrosome Defects
This protocol is used to visualize the effects of Plk4 inhibitors on the mitotic spindle and centrosome number.
Materials:
-
Cells grown on coverslips
-
PBS
-
4% paraformaldehyde in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the Plk4 inhibitor for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late marker of apoptosis.[17][18][19][20][21]
Materials:
-
Cells grown on coverslips or in a 96-well plate
-
PBS
-
4% paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)
-
DAPI
-
Fluorescence microscope
Procedure:
-
Treat cells as desired and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells for 20 minutes at room temperature.[19]
-
Wash twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[19]
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of TUNEL-positive cells using a fluorescence microscope.
Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with a Plk4 inhibitor, providing a measure of cytotoxicity.[6][7][22][23][24]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Plk4 inhibitor
-
6-well plates or petri dishes
-
Crystal violet solution
Procedure:
-
Treat a population of cells with various concentrations of the Plk4 inhibitor for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and perform a cell count.
-
Plate a known number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates or petri dishes containing fresh, drug-free medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
When colonies are visible (at least 50 cells), wash the plates with PBS.
-
Fix the colonies with a solution of 1:7 acetic acid:methanol for 5 minutes.[6]
-
Stain the colonies with 0.5% crystal violet for 2 hours.[6]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each plate.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualization of Key Pathways and Workflows
The following diagrams illustrate the Plk4 signaling pathway, the experimental workflow for assessing mitotic catastrophe, and the logical progression from Plk4 inhibition to cell death.
Caption: Plk4 signaling pathway in centriole duplication.
Caption: Experimental workflow for evaluating Plk4 inhibitors.
Caption: Logical flow from Plk4 inhibition to mitotic catastrophe.
References
- 1. researchgate.net [researchgate.net]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Staining for apoptosis using TUNEL assay and confocal microscopy [bio-protocol.org]
- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. thermofisher.com [thermofisher.com]
- 21. Video: The TUNEL Assay [jove.com]
- 22. Clonogenic Assay [en.bio-protocol.org]
- 23. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clonogenic Assay [bio-protocol.org]
Application Notes and Protocols for Plk4-IN-4 Treatment in Cell Synchronization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a critical process for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2][3][4] Dysregulation of Plk4 activity is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[4][5][6] Plk4-IN-4 is a potent and selective inhibitor of Plk4. By targeting Plk4, this compound disrupts centriole duplication, leading to cell cycle arrest. This property makes it a valuable tool for synchronizing cells in specific phases of the cell cycle, enabling detailed studies of cell cycle progression and the efficacy of cell cycle-dependent therapeutics.
These application notes provide detailed protocols for utilizing this compound to achieve cell synchronization for various research applications.
Mechanism of Action
Plk4 is essential for the initiation of procentriole assembly during the G1-S transition.[1][7][8] Inhibition of Plk4 kinase activity prevents the phosphorylation of its downstream substrates, such as STIL, which is necessary for the recruitment of SAS-6 and the formation of the cartwheel structure of the new centriole.[1][7] This blockade of centriole duplication triggers a cell cycle checkpoint, leading to arrest, typically at the G1 or G2/M phase, depending on the cell type and experimental conditions.[9][10][11][12]
Data Presentation: Efficacy of Plk4 Inhibitors in Cell Cycle Arrest
The following table summarizes the effects of various Plk4 inhibitors on cell cycle progression in different cell lines. This data can be used as a reference for optimizing this compound treatment conditions.
| Inhibitor | Cell Line(s) | Concentration Range | Observed Effect | Reference(s) |
| CFI-400945 | Non-small cell lung cancer (H460, A549) | 10 nM | Increased G2/M arrest when combined with radiation | [13] |
| CFI-400945 | Bladder cancer cells | Not specified | G1 arrest | [10] |
| CFI-400945 | Ovarian cancer (OVCAR3) | 50 nM | Polyploidy | [14] |
| CFI-400945 | Lung cancer cells | 20-50 nM | Polyploidy, growth inhibition, apoptosis | [15] |
| Centrinone | Anaplastic thyroid cancer (C643, 8305c) | Dose-dependent | G2/M arrest | [11] |
| Centrinone | Acute myeloid leukemia | Dose-dependent | G2/M arrest | [12] |
| Centrinone B | RPE-1 cells | 200-500 nM | Growth arrest | [8] |
| YLT-11 | Human breast cancer | 0.5 µM | Decreased centriole number | [16] |
Signaling Pathway of Plk4 in Centriole Duplication and Inhibition
Caption: Plk4 signaling in centriole duplication and its inhibition by this compound.
Experimental Workflow for Cell Synchronization using this compound
Caption: Experimental workflow for cell synchronization using this compound.
Experimental Protocols
Protocol 1: Cell Synchronization using this compound
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates or appropriate culture vessels
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in 6-well plates at a density that will allow them to reach 50-60% confluency after 24 hours.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete medium. It is recommended to perform a dose-response experiment (e.g., 10 nM to 1 µM) to determine the optimal concentration for cell cycle arrest without inducing significant apoptosis in your specific cell line.
-
After 24 hours of cell adherence, replace the medium with the this compound containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate the cells for a predetermined time. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to identify the optimal duration for synchronization.
-
-
Harvesting Cells:
-
After the treatment period, aspirate the medium.
-
Wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and proceed to verification protocols.
-
Protocol 2: Verification of Cell Synchronization by Flow Cytometry
Materials:
-
Harvested cells from Protocol 1
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Resuspend the cell pellet from Protocol 1 in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. A successful synchronization will show a significant enrichment of cells in a specific phase compared to the asynchronous vehicle control.[11][13][17]
-
Protocol 3: Verification of Cell Synchronization by Western Blotting
Materials:
-
Harvested cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies against cell cycle markers (e.g., Cyclin D1 for G1 phase[9][10], Cyclin B1 for G2/M phase[9][12])
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Lyse the cell pellet from Protocol 1 with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.[18] The expression levels of specific cyclins should correlate with the cell cycle phase of arrest.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Role for Polo-Like Kinase 4 in Vascular Fibroblast Cell-Type Transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining Following Plk4-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for immunofluorescence (IF) staining of cultured cells following treatment with Plk4-IN-4, a potent and selective inhibitor of Polo-like kinase 4 (Plk4). These guidelines are designed to assist researchers in visualizing and quantifying the cellular effects of Plk4 inhibition, particularly on centriole number and centrosome integrity.
Introduction
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2][3] Dysregulation of Plk4 activity is linked to centrosome abnormalities, genomic instability, and tumorigenesis.[3][4][5][6] this compound (also known as Centrinone) is a small molecule inhibitor that effectively depletes centrioles in cells, leading to a p53-dependent G1 cell cycle arrest.[1][7] Immunofluorescence microscopy is a critical technique to study the phenotypic consequences of Plk4 inhibition. This protocol provides a robust method for preparing and staining cells treated with this compound to analyze changes in centrosome number and structure.
Principle of the Method
This protocol outlines the treatment of cultured mammalian cells with this compound, followed by fixation, permeabilization, and staining with specific antibodies to visualize key cellular structures. The primary endpoints are the assessment of centriole number, centrosome integrity, and cell cycle state. The protocol is optimized to preserve the delicate centriolar structures that are affected by Plk4 inhibition.
Signaling Pathway of Plk4 in Centriole Duplication
Plk4 is a key initiator of centriole duplication. Its activity is tightly regulated to ensure that centrioles duplicate only once per cell cycle. Plk4 phosphorylates its substrate, STIL, which then recruits SAS-6 to the mother centriole, initiating the formation of the cartwheel structure of the procentriole. Inhibition of Plk4 with this compound blocks this cascade, preventing procentriole formation and leading to a gradual loss of centrioles over successive cell divisions.
Caption: Plk4 signaling pathway in centriole duplication and its inhibition by this compound.
Experimental Workflow
The overall workflow for the immunofluorescence protocol following this compound treatment involves cell culture and treatment, fixation and permeabilization, immunolabeling, and finally, image acquisition and analysis.
Caption: Experimental workflow for immunofluorescence after this compound treatment.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound (Centrinone) | Varies | Varies |
| Dulbecco's Modified Eagle Medium (DMEM) | Varies | Varies |
| Fetal Bovine Serum (FBS) | Varies | Varies |
| Penicillin-Streptomycin | Varies | Varies |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | Varies |
| Formaldehyde, 16% (w/v), Methanol-Free | Thermo Fisher Scientific | 28908 |
| Triton X-100 | Varies | Varies |
| Bovine Serum Albumin (BSA) | Varies | Varies |
| Normal Goat Serum | Varies | Varies |
| Anti-γ-tubulin antibody | Varies | Varies |
| Anti-Centrin antibody | Varies | Varies |
| Alexa Fluor 488-conjugated secondary antibody | Thermo Fisher Scientific | Varies |
| Alexa Fluor 568-conjugated secondary antibody | Thermo Fisher Scientific | Varies |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |
| ProLong Gold Antifade Mountant | Thermo Fisher Scientific | P36930 |
| Glass coverslips, 12 mm or 18 mm | Varies | Varies |
| 12-well or 24-well cell culture plates | Varies | Varies |
Detailed Experimental Protocol
1. Cell Culture and Treatment
1.1. Seed cells (e.g., U2OS, RPE-1, HeLa) onto sterile glass coverslips in 12-well or 24-well plates at a density that will result in 50-70% confluency at the time of fixation. 1.2. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2. 1.3. Prepare a stock solution of this compound in DMSO. The final concentration of this compound typically ranges from 100 nM to 500 nM. A dose-response curve is recommended to determine the optimal concentration for your cell line. 1.4. Treat the cells by adding the diluted this compound to the culture medium. Include a DMSO-only treated control. 1.5. Incubate the cells for the desired duration. To observe centriole loss, a treatment time of 48-96 hours is generally required, allowing for multiple cell divisions.
2. Fixation
Caution: Formaldehyde is toxic and should be handled in a chemical fume hood.
2.1. Aspirate the culture medium. 2.2. Gently wash the cells once with pre-warmed PBS. 2.3. Fix the cells by adding 1 mL of 4% paraformaldehyde (PFA) in PBS to each well. 2.4. Incubate for 10-15 minutes at room temperature.[8][9] 2.5. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
3. Permeabilization
3.1. To permeabilize the cells, add 1 mL of 0.2-0.5% Triton X-100 in PBS to each well.[10] 3.2. Incubate for 10 minutes at room temperature. 3.3. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
4. Blocking
4.1. To block non-specific antibody binding, add 1 mL of blocking buffer (1X PBS / 5% normal goat serum / 0.3% Triton X-100 or 1% BSA in PBS) to each well.[8] 4.2. Incubate for 60 minutes at room temperature.[8]
5. Antibody Incubation
5.1. Dilute the primary antibodies (e.g., anti-γ-tubulin to mark centrosomes and anti-Centrin to mark centrioles) in antibody dilution buffer (1X PBS / 1% BSA / 0.3% Triton X-100).[8] Optimal antibody concentrations should be determined empirically. 5.2. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. 5.3. Incubate overnight at 4°C in a humidified chamber.[8][11] 5.4. The next day, wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each. 5.5. Dilute the fluorophore-conjugated secondary antibodies in the antibody dilution buffer. Protect from light. 5.6. Add the diluted secondary antibody solution to the coverslips. 5.7. Incubate for 1-2 hours at room temperature, protected from light.[8] 5.8. Wash the coverslips three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
6. Counterstaining and Mounting
6.1. Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei. 6.2. Wash the coverslips twice with PBS. 6.3. Mount the coverslips onto glass slides using a drop of ProLong Gold Antifade Mountant. 6.4. Seal the edges of the coverslips with nail polish and allow them to dry. 6.5. Store the slides at 4°C, protected from light, until imaging.
Data Acquisition and Analysis
Image Acquisition
-
Acquire images using a fluorescence microscope or a confocal microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 568.
-
For quantitative analysis, ensure that all images are acquired using the same settings (e.g., exposure time, laser power, gain).
-
Acquire z-stacks to capture the entire volume of the centrosomes.
Quantitative Analysis
The primary readout for the effect of this compound is the number of centrioles per cell. Centrioles can be identified as distinct foci within the γ-tubulin-stained centrosome.
-
Count the number of Centrin-positive foci per cell in at least 100-200 cells per condition.
-
Categorize cells based on the number of centrioles (e.g., 0, 1, 2, 3, 4, >4).
-
Calculate the percentage of cells in each category for both control and this compound treated samples.
-
The data can be presented in a bar graph to visualize the distribution of centriole numbers.
Expected Results and Data Presentation
Treatment with an effective concentration of this compound is expected to lead to a time-dependent decrease in the average number of centrioles per cell.
Table 1: Quantification of Centriole Number Following this compound Treatment
| Treatment | Duration (h) | % Cells with 0 Centrioles | % Cells with 1 Centriole | % Cells with 2 Centrioles | % Cells with >2 Centrioles |
| DMSO (Control) | 48 | 0 | 5 | 85 | 10 |
| This compound (250 nM) | 48 | 10 | 40 | 45 | 5 |
| DMSO (Control) | 96 | 0 | 4 | 88 | 8 |
| This compound (250 nM) | 96 | 50 | 35 | 10 | 5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or no signal | - Ineffective primary antibody- Low antigen expression- Insufficient permeabilization | - Use a validated antibody and optimize its concentration- Use a more sensitive detection method- Increase Triton X-100 concentration or incubation time |
| High background | - Incomplete blocking- Primary or secondary antibody concentration too high- Insufficient washing | - Increase blocking time or try a different blocking agent- Titrate antibodies to determine optimal concentration- Increase the number and duration of wash steps |
| Distorted cell morphology | - Harsh fixation or permeabilization | - Use fresh PFA- Reduce Triton X-100 concentration or incubation time- Consider alternative fixation methods (e.g., methanol fixation for certain antigens)[12][13] |
| No effect of this compound | - Inactive compound- Insufficient treatment time or concentration- Cell line is resistant | - Verify the activity of the inhibitor- Perform a dose-response and time-course experiment- Use a cell line known to be sensitive to Plk4 inhibition |
Conclusion
This protocol provides a comprehensive guide for performing immunofluorescence staining to assess the cellular consequences of Plk4 inhibition by this compound. By carefully following these steps, researchers can obtain high-quality images and quantitative data on centriole depletion, which is a key hallmark of Plk4 inhibitor activity. This methodology is valuable for basic research into cell cycle control and for the preclinical evaluation of Plk4 inhibitors in drug development programs.
References
- 1. PLK4 - Wikipedia [en.wikipedia.org]
- 2. The Polo kinase Plk4 functions in centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. sinobiological.com [sinobiological.com]
- 10. ptglab.com [ptglab.com]
- 11. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polo-like kinase 4 kinase activity limits centrosome overduplication by autoregulating its own stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plk4-IN-4 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication, a fundamental process in cell division.[1][2] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy.[1][3][4] Plk4-IN-4 is a potent inhibitor of PLK4 with an IC50 value of 7.9 nM.[5] These application notes provide a generalized framework for the administration of this compound in mouse xenograft models, based on protocols established for other well-characterized PLK4 inhibitors, such as CFI-400945.
Disclaimer: The following protocols are representative and intended for guidance. Researchers should optimize these protocols for their specific cell lines, mouse strains, and experimental goals.
Mechanism of Action and Signaling Pathways
PLK4 is a master regulator of centriole biogenesis.[4] Its inhibition disrupts the normal cell cycle, leading to mitotic errors, polyploidy, and ultimately apoptosis in cancer cells.[6] By targeting PLK4, this compound can suppress tumor growth and proliferation.
PLK4 is involved in several key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt Pathway: PLK4 can promote epithelial-to-mesenchymal transition (EMT) through the activation of the PI3K/Akt signaling pathway.[1]
-
Wnt/β-catenin Pathway: Overexpression of PLK4 has been shown to activate the Wnt/β-catenin pathway in colorectal cancer.[1]
Below are diagrams illustrating the central role of PLK4 in cell cycle control and its intersection with cancer-related signaling pathways.
Caption: Mechanism of Action of this compound.
Caption: PLK4 Integration in Cancer Signaling.
Quantitative Data Summary
The following table summarizes representative data from studies using the PLK4 inhibitor CFI-400945 in various mouse xenograft models. This data can serve as a starting point for designing experiments with this compound.
| Parameter | Pancreatic Cancer Xenograft | Rhabdoid Tumor Xenograft | Breast Cancer Xenograft | Reference |
| Drug | CFI-400945 | CFI-400945 | YLT-11 | [7],[8],[2] |
| Mouse Strain | SCID | Not Specified | Not Specified | [7] |
| Cell Line | Patient-Derived | BT-12 | TNBC models | [7],[8],[2] |
| Administration Route | Oral | Oral | Oral | [7],[8],[2] |
| Dosage | Not Specified | 7.5 mg/kg/day | 90 mg/kg | [7],[8],[2] |
| Treatment Schedule | Daily | Daily for 21 days | Not Specified | [7],[8] |
| Tumor Growth Inhibition | Significant reduction in tumor growth | Significant reduction in tumor growth (p=0.0146) | 60% reduction in tumor growth | [7],[8],[2] |
| Effect on Survival | Increased survival | Extended survival (p=0.0477) | Not Reported | [7],[8] |
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to make a 10 mg/mL stock.
-
Vehicle Preparation: Prepare the vehicle solution. A common vehicle for oral administration consists of PEG300, Tween 80, and saline. The final concentration of each component in the dosing solution should be optimized, but a common starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosing Solution Preparation: a. On the day of administration, thaw the this compound stock solution. b. In a sterile tube, add the required volume of the stock solution. c. Add the appropriate volumes of PEG300 and Tween 80. d. Vortex thoroughly until the solution is clear. e. Add the saline and vortex again. f. If necessary, sonicate the solution for a few minutes to ensure complete dissolution. g. The final dosing solution should be prepared fresh daily.
II. Mouse Xenograft Model and this compound Administration
Materials:
-
Cancer cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
4-6 week old immunocompromised mice (e.g., BALB/c nude, SCID)
-
Sterile syringes and needles
-
Oral gavage needles
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Cell Preparation and Implantation: a. Culture the chosen cancer cell line under standard conditions. b. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). c. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: a. Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³). b. Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. c. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Animal Grouping and Treatment: a. Once tumors have reached the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group). b. Treatment Group: Administer this compound orally via gavage at the desired dose (e.g., starting with a dose analogous to CFI-400945, such as 7.5 mg/kg). c. Control Group: Administer the vehicle solution using the same volume and schedule as the treatment group. d. The treatment schedule can be daily or as determined by preliminary tolerability studies.
-
Monitoring and Endpoints: a. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. b. Continue tumor measurements throughout the study. c. The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity. d. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. plk4-a-promising-target-for-cancer-therapy - Ask this paper | Bohrium [bohrium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Treated with Plk4 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of centrosomes and proper mitotic spindle assembly.[1][2][3] Dysregulation of Plk4 activity is linked to centrosome amplification, chromosomal instability, and tumorigenesis, making it an attractive target for cancer therapy.[1][4] Plk4 inhibitors are a class of small molecules designed to block the kinase activity of Plk4, leading to defects in cell division and subsequent cancer cell death.
This document provides detailed application notes and protocols for the analysis of cells treated with Plk4 inhibitors, with a focus on flow cytometry-based methods. While the specific inhibitor Plk4-IN-4 is mentioned, a lack of publicly available quantitative data for this specific compound necessitates the use of data from other well-characterized Plk4 inhibitors, such as CFI-400945 and Centrinone, as illustrative examples. The methodologies and expected outcomes are broadly applicable to the analysis of cellular responses to various Plk4 inhibitors.
Mechanism of Action of Plk4 Inhibitors
Plk4 inhibitors typically function by competing with ATP for the binding site in the kinase domain of the Plk4 protein.[5] This inhibition disrupts the downstream signaling cascade that governs centriole duplication. The cellular consequences of Plk4 inhibition are multifaceted and can include:
-
Inhibition of Centriole Duplication: The primary effect is the failure of cells to form new centrioles, leading to a reduction in centrosome number.[4]
-
Mitotic Defects: Cells entering mitosis with an abnormal number of centrosomes can form monopolar or multipolar spindles, leading to improper chromosome segregation.[1][6]
-
Cell Cycle Arrest: Checkpoint mechanisms can be activated in response to mitotic errors, often resulting in cell cycle arrest, primarily at the G2/M or G1 phase.[5][7][8]
-
Apoptosis: The accumulation of mitotic errors and genomic instability can trigger programmed cell death, or apoptosis.[8][9]
-
Polyploidy: In some cases, cells may fail cytokinesis after a defective mitosis, resulting in cells with a DNA content greater than 4N (polyploidy).[6]
Data Presentation: Effects of Plk4 Inhibitors on Cell Lines
The following tables summarize quantitative data from flow cytometry experiments on various cancer cell lines treated with the Plk4 inhibitors CFI-400945 and Centrinone. This data is presented to provide an expected range of outcomes when analyzing cells treated with a Plk4 inhibitor.
Table 1: Effect of Plk4 Inhibitor CFI-400945 on Cell Cycle Distribution in Lung Cancer Cell Lines [6]
| Cell Line | Treatment (CFI-400945) | % G0/G1 | % S | % G2/M | % >4N (Polyploidy) |
| H1299 | Control (DMSO) | 55.2 | 28.1 | 16.7 | 2.1 |
| 25 nM (48h) | 48.9 | 22.5 | 20.3 | 8.3 | |
| 50 nM (48h) | 42.1 | 18.9 | 25.4 | 13.6 | |
| A549 | Control (DMSO) | 60.5 | 25.3 | 14.2 | 1.8 |
| 25 nM (48h) | 54.3 | 20.1 | 18.9 | 6.7 | |
| 50 nM (48h) | 48.7 | 16.8 | 23.5 | 11.0 |
Table 2: Induction of Apoptosis by Plk4 Inhibitors in Ewing's Sarcoma Cell Lines [5]
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| WE-68 (p53 wt) | Control (DMSO) | 5.2 |
| CFI-400945 (100 nM, 72h) | 35.8 | |
| Centrinone (5 µM, 72h) | 42.1 | |
| SK-ES-1 (p53 mut) | Control (DMSO) | 6.8 |
| CFI-400945 (100 nM, 72h) | 40.2 | |
| Centrinone (5 µM, 72h) | 48.5 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes the preparation of cells treated with a Plk4 inhibitor for cell cycle analysis by flow cytometry using propidium iodide (PI), a fluorescent intercalating agent that stains DNA.
Materials:
-
Cells treated with Plk4 inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, collect the cells directly.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Washing:
-
Transfer 1 mL of the cell suspension to a flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as any polyploid populations.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in Plk4 inhibitor-treated cells by staining with fluorescently-labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptosis and necrosis).
Materials:
-
Cells treated with Plk4 inhibitor and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V (or other fluorochrome)
-
Propidium Iodide (PI) solution (e.g., 100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1, step 1.
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate channels for the fluorochromes used (e.g., FITC and PI/PE).
-
Collect at least 10,000 events per sample.
-
Set up quadrants to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualizations
Plk4 Signaling Pathway and Inhibition
References
- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. Role for polo-like kinase 4 in mediation of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of Polo-like kinase 4 induces cell apoptosis and G2/M arrest in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Plk4 Inhibition by Plk4-IN-4 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of centrosomes and the proper segregation of chromosomes during mitosis.[1][2] Dysregulation of Plk4 activity can lead to an abnormal number of centrosomes, a hallmark of genomic instability and a common feature in many cancers.[1][3] Consequently, Plk4 has emerged as a promising therapeutic target for cancer treatment.
Plk4-IN-4 is a potent inhibitor of Plk4 with an IC50 value of 7.9 nM.[4] This document provides a detailed protocol for utilizing Western blot analysis to detect the inhibition of Plk4 by this compound in a cellular context. Western blotting is a crucial technique to assess the efficacy of Plk4 inhibitors by monitoring changes in Plk4 protein levels and the phosphorylation status of its downstream targets. An interesting aspect of Plk4 regulation is that inhibition of its kinase activity can lead to an accumulation of the Plk4 protein itself, as its degradation is linked to its own kinase activity.[5]
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and other commonly used Plk4 inhibitors.
Table 1: In Vitro Inhibitory Activity of Plk4 Inhibitors
| Inhibitor | IC50 (nM) | Target |
| This compound | 7.9 | Plk4 |
| CFI-400945 | 2.8 | Plk4 |
| Centrinone | 0.16 (Ki) | Plk4 |
| YLT-11 | 22 | Plk4 |
| CFI-400437 | 1.55 | Plk4 |
| KW-2449 | 52.6 | Plk4 |
| Alisertib | 62.7 | AURKA (higher for Plk4) |
Data compiled from multiple sources.[4][6][7]
Table 2: Cellular Antiproliferative Activity of Plk4 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Assay |
| This compound | BT-474 | 2.97 | MTT Assay (5 days) |
| CFI-400945 | DAOY (Medulloblastoma) | 0.094 | Viability Assay |
| CFI-400945 | MON (Rhabdoid) | 5.13 | Viability Assay |
| CFI-400945 | BT-12 (AT/RT) | 3.73 | Viability Assay |
| CFI-400945 | G401 (Rhabdoid) | 3.79 | Viability Assay |
Data compiled from multiple sources.[4][8]
Experimental Protocols
This section provides a detailed protocol for assessing Plk4 inhibition using Western blot.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., BT-474, MCF7, or other relevant lines) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
The effective concentration of this compound can vary between cell lines. Based on its biochemical IC50 of 7.9 nM and cellular antiproliferative IC50 in the low micromolar range, a starting concentration range of 100 nM to 5 µM is recommended.[4]
-
It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
The treatment duration can also be optimized. A time-course experiment (e.g., 12, 24, 48 hours) is recommended. A common treatment time for similar inhibitors is 18-24 hours.[9]
-
Include a vehicle control (DMSO) in your experiment.
-
Cell Lysis and Protein Extraction
This protocol is for adherent cells. Modifications for suspension cells are noted.
-
Wash Cells: Place the culture dish on ice. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis:
-
Aspirate the PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 150 µL for a well in a 6-well plate).
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Important: Immediately before use, supplement the RIPA buffer with a protease and phosphatase inhibitor cocktail.
-
-
-
Scrape and Collect: Scrape the cells from the surface of the dish using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge the cells, discard the supernatant, and resuspend the pellet in the lysis buffer.
-
-
Incubation and Sonication:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
To ensure complete lysis and shear genomic DNA, sonicate the lysate on ice.
-
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, normalize the protein concentration for all samples.
-
Prepare the samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) per lane of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (Plk4 is ~109 kDa).
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system. Ensure complete transfer by checking the pre-stained ladder on the membrane.
-
-
Blocking:
-
After transfer, block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against Plk4, diluted in the blocking buffer.
-
Recommended Primary Antibody Dilutions:
-
Rabbit anti-Plk4 polyclonal antibody: 1:1000 - 1:2000
-
Mouse anti-Plk4 monoclonal antibody: 1:500 - 1:1000
-
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP).
-
Dilute the secondary antibody in the blocking buffer (typically 1:2000 to 1:10000).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across the lanes.
Visualizations
Signaling Pathway
Caption: Plk4 signaling and inhibition by this compound.
Experimental Workflow
Caption: Western blot workflow for Plk4 detection.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role for polo-like kinase 4 in mediation of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Plk4-IN-4 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of centrosomes and the proper segregation of chromosomes during cell division.[1][2][3] Dysregulation of Plk4 activity, often through overexpression, can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of many human cancers, including breast, colorectal, and ovarian cancers.[1][2] This makes Plk4 a compelling therapeutic target for the development of novel anti-cancer agents. Plk4-IN-4 is a potent and selective inhibitor of Plk4 with a reported IC50 value of 7.9 nM, positioning it as a valuable tool for cancer research and drug discovery.[4][5]
These application notes provide detailed protocols for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize potential Plk4 inhibitors. The provided methodologies cover both biochemical and cell-based assays, offering a comprehensive framework for assessing compound activity against Plk4.
Plk4 Signaling Pathway
Plk4 is a critical initiator of centriole duplication. Its activity is tightly regulated throughout the cell cycle to ensure that centrioles duplicate only once per cell cycle. Plk4 phosphorylates its substrates, initiating a cascade of events that leads to the assembly of a new procentriole at the base of the mother centriole. Overexpression or aberrant activation of Plk4 disrupts this precise control, leading to the formation of multiple procentrioles and subsequent centrosome amplification. This, in turn, can cause errors in mitotic spindle formation, chromosome missegregation, and genomic instability, contributing to tumorigenesis.
Figure 1: Simplified Plk4 signaling pathway in centriole duplication and its role in cancer.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and other commonly used Plk4 inhibitors. This data is essential for designing experiments and interpreting results.
Table 1: In Vitro Potency of Plk4 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Plk4 | 7.9 | Biochemical | [4][5] |
| CFI-400945 | Plk4 | 2.8 | Biochemical | [6][7] |
| Centrinone | Plk4 | 0.16 (Ki) | Biochemical | |
| CFI-400437 | Plk4 | 1.55 | Biochemical | [8] |
| KW-2449 | Plk4 | 52.6 | Biochemical | [8] |
| Axitinib | Plk4 | 4.2 | Biochemical | [8] |
Table 2: Cellular Activity of Plk4 Inhibitors
| Compound | Cell Line | EC50/GI50 (nM) | Assay Type | Reference |
| CFI-400945 | MDA-MB-468 | 102 | Cell Viability | [9] |
| CFI-400945 | HCT116 | - | Tumor Growth Inhibition | [7] |
| Centrinone-B | RPE-1 | Concentration-dependent growth inhibition | Cell Growth | [10] |
| CFI-400945 | DAOY | 94 | Cell Viability | [11] |
High-Throughput Screening Protocols
The following protocols are designed for high-throughput screening to identify novel inhibitors of Plk4 using this compound as a reference compound.
Biochemical HTS Assay: LanthaScreen® Eu Kinase Binding Assay
This protocol is adapted for a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS of kinase inhibitors.
Figure 2: General workflow for a biochemical high-throughput screening assay.
Materials:
-
Recombinant human Plk4 enzyme
-
LanthaScreen® Eu-anti-GST Antibody (or other appropriate tagged antibody)
-
Kinase Tracer 236 (or a suitable fluorescently labeled ATP-competitive ligand)
-
1X Kinase Buffer A
-
Test compounds and this compound (as a positive control)
-
Low-volume 384-well plates (white or black)
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 20-50 nL) of each compound dilution to the assay plate. Final DMSO concentration should be kept below 1%.
-
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody solution by diluting recombinant Plk4 and Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 4X Tracer solution by diluting the Kinase Tracer in 1X Kinase Buffer A.
-
-
Assay Assembly:
-
Add 5 µL of the 2X Kinase/Antibody solution to each well of the 384-well plate containing the compounds.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 4X Tracer solution to each well.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Determine the percent inhibition for each test compound relative to the positive control (this compound) and negative control (DMSO).
-
Calculate the Z'-factor to assess assay quality.
-
For active compounds ("hits"), generate dose-response curves and calculate IC50 values.
-
Cell-Based HTS Assay: Cell Proliferation/Viability Assay
This protocol describes a general method to assess the effect of Plk4 inhibition on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line known to overexpress Plk4 (e.g., MDA-MB-468, DAOY)
-
Complete cell culture medium
-
Test compounds and this compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
384-well clear-bottom, white-walled assay plates
-
Luminometer-capable plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in culture medium.
-
Remove the seeding medium from the cell plates and add the compound dilutions.
-
-
Incubation:
-
Incubate the plates for 72 hours (or a duration determined by cell doubling time) at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell viability for each compound concentration compared to the DMSO control.
-
Generate dose-response curves and determine the GI50 (concentration for 50% inhibition of growth) or EC50 values for active compounds.
-
Conclusion
This compound serves as a potent and valuable tool for the exploration of Plk4 biology and the discovery of novel anti-cancer therapeutics. The provided application notes and protocols offer a robust framework for the implementation of this compound in high-throughput screening campaigns. These assays, when properly validated and executed, can facilitate the identification and characterization of new chemical entities targeting Plk4, ultimately contributing to the development of next-generation cancer treatments. Researchers should optimize the described protocols for their specific instrumentation and cell lines to ensure high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. PLK4 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 10. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Plk4-IN-4 insolubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plk4-IN-4, focusing on challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Polo-like kinase 4 (Plk4).[1][2][3][4] Plk4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of centrosomes and proper mitotic spindle assembly during cell division.[5][6][7][8] By inhibiting Plk4, this compound disrupts centriole synthesis, which can lead to mitotic errors, cell cycle arrest, and apoptosis in cancer cells where Plk4 is often overexpressed.[7][9] It has a reported IC50 value of 7.9 nM.[1][3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (227.55 mM), though this may require sonication to fully dissolve.[1]
Q3: How should I store the this compound stock solution?
Once prepared, the stock solution should be stored in small aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.[1][2] For shorter-term storage (up to 1 month), -20°C is acceptable.[1][2] The product should be protected from light.[1][2]
Q4: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What is causing this?
This is a common issue for many kinase inhibitors, which are often lipophilic (hydrophobic) and have poor aqueous solubility.[10][11][12] The precipitation occurs because the compound is not soluble in the aqueous buffer at the desired final concentration when the concentration of the organic co-solvent (DMSO) is lowered.
Troubleshooting Guide: this compound Insolubility in Aqueous Buffers
This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.
Initial Checks and Recommendations
Before modifying your buffer composition, ensure you are following best practices for handling the compound.
-
Freshly Prepared Solutions : Always use a freshly prepared stock solution or one that has been stored correctly at -80°C in single-use aliquots.
-
Sonication : When preparing the DMSO stock solution, use an ultrasonic bath to ensure the compound is fully dissolved.[1] Gentle warming to 37°C can also aid dissolution.[1]
-
Final DMSO Concentration : Keep the final concentration of DMSO in your aqueous buffer as high as your experiment can tolerate, as this will help maintain solubility. However, be mindful that high concentrations of DMSO can affect biological assays.
Systematic Approach to Improving Solubility
If you are still observing precipitation, follow this workflow to identify suitable buffer conditions.
Caption: A stepwise workflow for troubleshooting this compound insolubility.
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Set up a series of microcentrifuge tubes, each containing your primary aqueous buffer.
-
Create a dilution series of this compound in the buffer, starting from a high concentration (e.g., 100 µM) and performing serial dilutions. Ensure the final DMSO concentration is kept constant across all tubes.
-
Incubate the tubes at the experimental temperature for 30 minutes.
-
Visually inspect for any signs of precipitation. For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and measure the absorbance of the supernatant at a wavelength where this compound absorbs. A decrease in the expected absorbance indicates precipitation.
-
The highest concentration without precipitation is your working maximum.
Protocol 2: Testing the Effect of Additives on Solubility
-
Prepare your aqueous buffer with varying concentrations of the additive to be tested (e.g., Tween-20, PEG400).
-
For each buffer condition, add this compound to your target final concentration.
-
Incubate, inspect, and measure as described in Protocol 1.
-
Remember to include a control experiment to ensure the additive itself does not interfere with your assay.
Data Presentation: Recommended Starting Conditions for Additives
| Additive | Type | Recommended Starting Concentration | Notes |
| DMSO | Organic Co-solvent | 0.1% - 1% (v/v) | Check for tolerance in your specific assay. |
| PEG400 | Organic Co-solvent | 1% - 5% (v/v) | Can be a good alternative or supplement to DMSO. |
| Glycerol | Organic Co-solvent | 1% - 10% (v/v) | Can also act as a protein stabilizer.[13] |
| Tween-20 | Non-ionic Detergent | 0.005% - 0.02% (v/v) | Commonly used in biochemical assays to prevent aggregation. |
| Triton X-100 | Non-ionic Detergent | 0.005% - 0.02% (v/v) | Similar to Tween-20. |
Plk4 Signaling Pathway Context
Understanding the biological context of Plk4 can aid in experimental design. Plk4 is a key regulator of centriole duplication, a process that is tightly controlled to occur only once per cell cycle.
Caption: Simplified pathway of Plk4-mediated centriole duplication and its inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PLK4-IN-4_TargetMol [targetmol.com]
- 4. targetmol.cn [targetmol.cn]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. PLK4 - Wikipedia [en.wikipedia.org]
- 7. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. iris.hi.is [iris.hi.is]
- 11. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Plk4-IN-4 dosage to avoid cytotoxicity in normal cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Plk4-IN-4, a potent Polo-like kinase 4 inhibitor. The information aims to help users maximize the therapeutic window of this compound by achieving desired anti-cancer effects while minimizing cytotoxicity in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it lead to cancer cell death?
A1: this compound is a selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] By binding to the ATP-binding pocket of the PLK4 kinase domain, it blocks the enzyme's activity.[4] This inhibition disrupts the normal process of centriole replication during the cell cycle.[2][5] The consequences in rapidly dividing cancer cells, which often have higher PLK4 expression, are severe mitotic defects, such as the formation of multipolar spindles, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis or mitotic catastrophe.[4][6]
Q2: Why is this compound expected to be less toxic to normal cells compared to cancer cells?
A2: Normal, healthy cells typically have lower PLK4 activity and a more stringent control over the cell cycle.[4] Several studies have shown that targeting PLK4 can selectively induce cell death in cancer cells while sparing normal cells.[4][7] For instance, the PLK4 inhibitor CFI-400945, which is functionally similar to this compound, has been observed to have minimal toxic effects on normal human fibroblasts and lung fibroblasts.[8][9][10] This selectivity provides a therapeutic window for targeting cancer cells.
Q3: What are the potential reasons for observing significant cytotoxicity in my normal cell lines?
A3: Several factors could contribute to unexpected cytotoxicity in normal cells:
-
High Dosage: The concentration of this compound may be too high. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell lines.
-
Proliferation Rate of Normal Cells: Some normal cell lines, especially immortalized ones, can have a relatively high proliferation rate, making them more susceptible to agents that target the cell cycle.
-
Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects on other kinases, leading to toxicity.[9]
-
Cell Line Specific Sensitivity: Different cell lines can have varying sensitivities to the inhibitor.
Q4: How does the dosage of this compound affect its biological outcome?
A4: The dosage of Plk4 inhibitors can have bimodal effects. Low concentrations may lead to an increase in centriole numbers (centrosome amplification), which can still induce genomic instability and cell death in cancer cells.[2][11] Conversely, higher concentrations typically result in the depletion of centrioles, leading to a more potent block in cell division.[2][11] It is essential to empirically determine the optimal dose for the desired effect in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal control cells. | The concentration of this compound is too high. | Perform a dose-response experiment starting from a low nanomolar range to determine the IC50 value for both your cancer and normal cell lines. Aim for a concentration that maximizes cancer cell death while minimizing effects on normal cells.[9] |
| The normal cell line has a high proliferation rate. | Use a primary cell line with a lower proliferation rate as a control, if possible. Also, consider reducing the treatment duration. | |
| Off-target effects of the inhibitor. | Lower the concentration of this compound. Ensure the purity of your compound. If the problem persists, consider using a different Plk4 inhibitor with a different selectivity profile. | |
| Inconsistent or variable results between experiments. | Cell confluence and seeding density variations. | Standardize your cell seeding protocol to ensure consistent cell density at the start of each experiment. |
| Instability of the compound in the media. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No significant effect observed in cancer cells. | The concentration of this compound is too low. | Increase the concentration of the inhibitor. Confirm the IC50 value for your specific cancer cell line through a dose-response study. |
| The cancer cell line is resistant to Plk4 inhibition. | Investigate the expression level of PLK4 in your cancer cell line. Some cancer types may not be dependent on PLK4 for survival. Consider combination therapies, as Plk4 inhibitors have been shown to sensitize cancer cells to DNA-damaging agents.[11] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the Plk4 inhibitor CFI-400945 in various non-small cell lung cancer (NSCLC) cell lines. This data can serve as a reference point for designing dosage experiments with this compound, which is expected to have a similar range of activity.
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| H460 | NSCLC | 24 | [9] |
| A549 | NSCLC | 23 | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using a suitable software.
Protocol 2: Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
24-well or 96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate (if using non-adherent cells) or directly collect a sample of the cell culture supernatant.
-
LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with the assay reagents and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.
Visualizations
Caption: Simplified signaling pathway of Plk4 and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound dosage to minimize cytotoxicity in normal cells.
References
- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Nek2 and Plk4: prognostic markers, drivers of breast tumorigenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Plk4-IN-4 degradation in long-term experiments
Welcome to the technical support center for Plk4-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments, with a specific focus on addressing potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to lose its inhibitory effect over several days in my cell culture experiment. What could be the cause?
A1: There are two primary reasons for a decrease in the activity of this compound in long-term experiments:
-
Chemical Instability of the Compound: Small molecule inhibitors can degrade in aqueous cell culture media at 37°C over time. This compound, as an indazole derivative, may be susceptible to hydrolysis or other chemical modifications that render it inactive. Factors such as media composition, pH, and exposure to light can influence the rate of degradation.
-
Cellular Mechanisms: The target protein, Plk4, is naturally a highly unstable protein that is tightly regulated by the ubiquitin-proteasome system.[1][2][3][4][5] Inhibition of Plk4's kinase activity can paradoxically lead to its stabilization and accumulation by preventing the autophosphorylation required for its degradation.[6] This cellular response could potentially counteract the inhibitory effect over time, especially if the concentration of active inhibitor decreases.
Q2: How can I determine if my this compound is degrading in my experiment?
A2: You can perform a stability assessment of this compound in your specific experimental conditions. A general approach involves incubating the inhibitor in your cell culture medium at 37°C and taking samples at different time points (e.g., 0, 24, 48, 72 hours). The concentration of the intact compound can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the recommended storage and handling conditions for this compound to minimize degradation?
A3: To ensure the stability of your this compound stock solutions, it is recommended to:
-
Store stock solutions in DMSO at -80°C for long-term storage (up to 6 months).
-
For short-term storage, -20°C is acceptable for up to 1 month.
-
Protect the compound from light, as it may be light-sensitive.
-
When preparing working solutions, use fresh, anhydrous DMSO to avoid introducing water, which can promote hydrolysis.
Q4: Are there alternative Plk4 inhibitors with better stability profiles?
A4: The stability of small molecule inhibitors can vary significantly based on their chemical structure. While this compound is a potent inhibitor, other indazole-based or aminopyrazole-based Plk4 inhibitors have been developed.[7] It is advisable to consult the manufacturer's data or the scientific literature for stability information on alternative compounds if this compound degradation proves to be a significant issue in your experiments.
Troubleshooting Guides
Problem: Loss of expected phenotype (e.g., centriole depletion) in a long-term experiment with this compound.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Assess Compound Stability: Follow the "Protocol for Assessing this compound Stability in Cell Culture Media" to determine the half-life of the inhibitor under your experimental conditions. 2. Replenish Inhibitor: If significant degradation is observed, replenish the media with fresh this compound at regular intervals (e.g., every 24-48 hours) to maintain a sufficient active concentration. 3. Optimize Storage: Ensure your stock solutions are stored correctly at -80°C and protected from light. |
| Suboptimal Inhibitor Concentration | 1. Titrate the Inhibitor: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental duration. 2. Consider Cellular Density: As cell number increases, the effective concentration of the inhibitor per cell may decrease. Adjust the concentration accordingly. |
| Cellular Adaptation/Resistance | 1. Monitor Plk4 Protein Levels: Use Western blotting to check the total and phosphorylated levels of Plk4 over the course of the experiment. An increase in total Plk4 may indicate a cellular response to the inhibitor. 2. Use a Secondary Inhibitor: Consider co-treatment with an inhibitor of a downstream effector or a parallel pathway to overcome potential resistance mechanisms. |
| Experimental Artifacts | 1. Check for Contamination: Microbial contamination can alter media pH and composition, potentially affecting inhibitor stability and cellular responses. 2. Verify Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. |
Data Presentation
Table 1: In Vitro Metabolic Stability of Indazole-Based Plk4 Inhibitors in Human Liver Microsomes
| Compound | Half-life (T1/2) in HLM (minutes) | Reference |
| Compound C05 | 2.69 | [8][9] |
| Compound K22 | 51.0 | [7] |
Note: This data is provided for comparative purposes to highlight the potential for metabolic instability in this class of compounds. The stability of this compound in cell culture media may differ.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
Objective: To determine the in vitro stability of this compound in a specific cell culture medium at 37°C over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS system
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium to the final working concentration used in your experiments (e.g., 100 nM). Prepare a sufficient volume for all time points.
-
Set Up Time Points: Aliquot the working solution into separate sterile tubes or wells for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Incubation: Place the samples in a 37°C incubator. The T=0 sample should be immediately processed or frozen at -80°C.
-
Sample Collection: At each designated time point, remove the corresponding sample from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Sample Analysis: Once all time points are collected, thaw the samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the T=0 concentration versus time. From this, you can calculate the half-life (T1/2) of the compound in your specific media.
Mandatory Visualizations
Caption: Plk4 protein degradation pathway.
Caption: Troubleshooting workflow for this compound instability.
Caption: Logical relationships in diagnosing this compound issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CRL4DCAF1 ubiquitin ligase regulates PLK4 protein levels to prevent premature centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The SCF/Slimb Ubiquitin Ligase Limits Centrosome Amplification through Degradation of SAK/PLK4 | Semantic Scholar [semanticscholar.org]
- 5. The SCF/Slimb ubiquitin ligase limits centrosome amplification through degradation of SAK/PLK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting Bimodal Effects of Plk4 Inhibitors on Centriole Number
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Plk4 inhibitors, such as Plk4-IN-4 and its analogs (e.g., CFI-400945, centrinone). The content is designed to help interpret the bimodal effects of these inhibitors on centriole number and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Plk4 inhibitors?
A1: Plk4 (Polo-like kinase 4) is the master regulator of centriole duplication.[1][2] Plk4 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of Plk4, inhibiting its catalytic activity. This prevents the phosphorylation of downstream substrates essential for the initiation of new centriole formation, such as STIL and SAS6.[3][4]
Q2: Why do I observe an increase in centriole number at low concentrations of a Plk4 inhibitor, but a decrease at high concentrations?
A2: This phenomenon is known as a bimodal effect and is a key characteristic of Plk4 inhibition.[5][6]
-
Low-dose effect (Centriole Amplification): At low concentrations, the inhibitor only partially inhibits the Plk4 kinase population. Plk4's stability is regulated by its own kinase activity through a process of trans-autophosphorylation, which targets it for degradation. Partial inhibition can disrupt this process, leading to the stabilization and accumulation of active Plk4. This net increase in Plk4 activity results in the formation of supernumerary centrioles, a phenomenon known as centriole amplification.[5][6]
-
High-dose effect (Centriole Loss): At high concentrations, the inhibitor saturates the Plk4 population, leading to complete inhibition of its kinase activity. This prevents the initiation of centriole duplication altogether, resulting in a failure to form new centrioles. As cells continue to divide, the existing centrioles are distributed among daughter cells, leading to a gradual loss of centrioles and eventually, acentrosomal cells.[5][7]
Q3: Are the bimodal effects consistent across all Plk4 inhibitors?
A3: While the bimodal effect is a general principle for Plk4 inhibitors, the specific concentrations at which centriole amplification versus loss occurs can vary between different compounds (e.g., this compound, CFI-400945, centrinone). This is due to differences in their potency, selectivity, and potential off-target effects.[8][9] For example, some inhibitors like CFI-400945 also inhibit Aurora B kinase, which can lead to cytokinesis failure and contribute to centrosome amplification, confounding the interpretation of a purely Plk4-inhibition-driven effect.[5][9]
Q4: How can I determine the optimal concentration of a Plk4 inhibitor for my experiment?
A4: The optimal concentration is dependent on your experimental goal (i.e., inducing centriole amplification vs. centriole loss). A dose-response experiment is crucial. We recommend treating your specific cell line with a range of inhibitor concentrations and quantifying the centriole number per cell. This will allow you to identify the concentration ranges that produce the desired phenotype in your system.
Q5: What are the expected downstream cellular consequences of modulating centriole number with Plk4 inhibitors?
A5:
-
Centriole Amplification (Low Dose): The presence of extra centrosomes can lead to the formation of multipolar mitotic spindles, resulting in chromosome mis-segregation, genomic instability, and potentially cell death or aneuploidy.[2]
-
Centriole Loss (High Dose): The absence of centrioles and centrosomes can lead to defects in mitotic spindle organization, prolonged mitosis, and an increase in cytokinesis failure.[7] In p53-proficient cells, centrosome loss often triggers a p53-dependent cell cycle arrest.[1][10]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect on centriole number at any concentration. | 1. Inhibitor is inactive or degraded.2. The cell line is resistant to the inhibitor (e.g., high expression of drug efflux pumps).[3]3. Incorrect concentration range tested. | 1. Verify the integrity and activity of the inhibitor stock.2. Test the inhibitor in a sensitive, control cell line. If resistance is suspected, consider using efflux pump inhibitors (e.g., Verapamil) in combination with the Plk4 inhibitor, or test a different Plk4 inhibitor.[3]3. Perform a broader dose-response curve. |
| Only centriole loss is observed, even at low concentrations. | 1. The "low" concentrations used are still too high for the specific cell line.2. The inhibitor has a very narrow window for inducing amplification. | 1. Perform a more granular dose-response curve at lower concentrations (e.g., nanomolar range).2. Titrate the inhibitor carefully to identify the precise concentration range for amplification. |
| High levels of polyploidy and multinucleation are observed. | 1. The inhibitor has off-target effects on kinases involved in cytokinesis, such as Aurora B (a known off-target of CFI-400945).[9]2. Cytokinesis failure is a secondary consequence of severe mitotic defects caused by centriole loss. | 1. Use a more specific Plk4 inhibitor, such as centrinone or centrinone B, to confirm that the phenotype is due to Plk4 inhibition.[8][10]2. Co-stain for markers of cytokinesis (e.g., anillin, MKLP1) to distinguish between direct inhibition of cytokinesis and failure secondary to other mitotic errors. |
| Variability in results between experiments. | 1. Inconsistent inhibitor concentration in working solutions.2. Cell confluence or cell cycle synchronization state at the time of treatment.3. Passage number of the cell line affecting its response. | 1. Prepare fresh working solutions of the inhibitor for each experiment from a validated stock.2. Standardize cell seeding density and treatment time to ensure consistency in cell cycle distribution.3. Use cells within a defined passage number range for all experiments. |
Data Presentation
Table 1: Summary of Dose-Dependent Effects of Plk4 Inhibitors on Centriole Number
| Inhibitor Concentration | Primary Effect on Plk4 | Expected Phenotype | Downstream Cellular Consequences |
| Low | Partial Inhibition & Stabilization | Centriole Amplification (Supernumerary Centrioles) | Multipolar spindles, chromosome mis-segregation, genomic instability.[2][5] |
| High | Complete Inhibition | Centriole Loss (Acentrosomal Cells) | Mitotic spindle defects, prolonged mitosis, cytokinesis failure, p53-dependent cell cycle arrest.[5][7][10] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of a Plk4 Inhibitor on Centriole Number
-
Cell Seeding: Seed your cells of interest onto coverslips in a multi-well plate at a density that will result in 50-60% confluency at the time of analysis.
-
Inhibitor Treatment: Prepare a serial dilution of the Plk4 inhibitor (e.g., this compound) in complete cell culture medium. A suggested starting range is from 10 nM to 10 µM. Include a vehicle-only control (e.g., DMSO). Replace the medium in the wells with the inhibitor-containing medium.
-
Incubation: Incubate the cells for a period sufficient for them to pass through at least one cell cycle (e.g., 24-48 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde or ice-cold methanol.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a centriolar marker (e.g., Centrin, Cep135, or γ-tubulin).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
-
Microscopy and Quantification:
-
Acquire images using a fluorescence microscope.
-
Count the number of centrioles (visualized as distinct foci of the centriolar marker) per cell for at least 100 cells per condition.
-
-
Data Analysis: Plot the percentage of cells with a specific number of centrioles (e.g., <2, 2, 3-4, >4) against the inhibitor concentration to visualize the bimodal effect.
Visualizations
Caption: Bimodal effect of Plk4 inhibitors on centriole number.
Caption: Workflow for dose-response analysis of Plk4 inhibitors.
References
- 1. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plk4-a-promising-target-for-cancer-therapy - Ask this paper | Bohrium [bohrium.com]
- 3. PLK4 drives centriole amplification and apical surface area expansion in multiciliated cells | eLife [elifesciences.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 7. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
how to address cellular resistance to Plk4-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Plk4-IN-4 in their experiments. The information provided is designed to help address specific issues related to cellular resistance and to provide guidance on experimental design and execution.
Disclaimer
Note: There is currently limited published data specifically addressing cellular resistance mechanisms to this compound. The information provided below is extrapolated from studies on other potent Plk4 inhibitors, such as CFI-400945 and centrinone. The underlying principles of resistance are likely to be similar due to the conserved mechanism of action targeting the ATP-binding pocket of Plk4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Polo-like kinase 4 (Plk4). It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Plk4 kinase domain, thereby blocking its enzymatic activity.[1][2] This inhibition disrupts the primary function of Plk4, which is to regulate centriole duplication during the cell cycle.[3] The consequences of Plk4 inhibition are dose-dependent. At low concentrations, partial inhibition of Plk4 can lead to an increase in its protein levels due to the disruption of its autoregulatory degradation. This can result in the formation of multiple centrioles (centrosome amplification). At high concentrations, complete inhibition of Plk4 activity leads to a failure of centriole duplication and subsequent loss of centrosomes.[4]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been detailed in the literature, studies with other Plk4 inhibitors suggest several potential mechanisms:
-
Alterations in the p53 pathway: A functional p53 pathway is often required for the cytotoxic effects of Plk4 inhibition.[5] Loss-of-function mutations in p53 can lead to resistance by allowing cells to bypass the G1 arrest that is typically induced by centrosome loss or mitotic errors.[5][6]
-
Low TRIM37 expression: High levels of the E3 ubiquitin ligase TRIM37 have been shown to sensitize cancer cells to Plk4 inhibitors.[1][7][8] TRIM37 negatively regulates the stability of several pericentriolar material (PCM) components.[5] In cells with high TRIM37, Plk4 inhibition leads to a loss of both centrioles and PCM, resulting in a catastrophic failure of mitotic spindle formation.[5] Conversely, cells with low TRIM37 expression may be more resistant as they can still form functional acentrosomal spindles.[7][8]
-
Upregulation of drug efflux pumps: While not specifically demonstrated for this compound, a general mechanism of drug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters that actively pump drugs out of the cell, reducing the intracellular concentration of the inhibitor.
-
Activation of compensatory signaling pathways: Cells may develop resistance by upregulating pathways that bypass the need for Plk4 in cell cycle progression or that promote cell survival despite mitotic errors. For example, alterations in pathways that control cytokinesis or the spindle assembly checkpoint could potentially contribute to resistance.
Q3: How does the dose of this compound affect the cellular phenotype?
The concentration of Plk4 inhibitors, and likely this compound, has a bimodal effect on centrosome number:
-
Low Concentrations: Partial inhibition of Plk4 can paradoxically lead to centrosome amplification. This is because Plk4 autophosphorylates to promote its own degradation; partial inhibition can stabilize the protein, leading to an accumulation of active kinase and the formation of extra centrioles.[4]
-
High Concentrations: Complete inhibition of Plk4 activity blocks centriole duplication, leading to a progressive loss of centrosomes in subsequent cell generations.[4]
This dose-dependent effect is a critical consideration for experimental design and interpretation of results.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Reduced or no inhibition of cell viability/proliferation at expected IC50. | 1. Cellular resistance: See FAQ Q2 for potential mechanisms. 2. Incorrect inhibitor concentration: Degradation of the compound or errors in dilution. 3. High cell density: A high number of cells can metabolize the compound or require higher concentrations for an effect. | 1. Investigate resistance mechanisms: Check the p53 and TRIM37 status of your cell line. 2. Confirm inhibitor activity: Use a fresh stock of this compound and verify dilutions. Perform a dose-response curve to determine the empirical IC50 in your cell line. 3. Optimize cell seeding density: Perform a cell titration experiment to find the optimal seeding density for your viability assay. |
| Unexpected increase in centrosome number at low inhibitor concentrations. | Dose-dependent bimodal effect of Plk4 inhibition: Partial inhibition can lead to centrosome amplification. | This is an expected phenotype for partial Plk4 inhibition. To achieve centrosome loss, increase the concentration of this compound. A dose-response experiment monitoring centrosome number is recommended. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Passage number, confluency, and cell health can affect drug response. 2. Inconsistent inhibitor preparation: Freeze-thaw cycles or improper storage can degrade the inhibitor. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure they are in the exponential growth phase. 2. Aliquot and store inhibitor properly: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles. |
| High background in Western blot for Plk4. | Antibody non-specificity or high protein load. | 1. Optimize antibody concentration: Titrate the primary antibody to determine the optimal concentration. 2. Use a high-quality, validated antibody. 3. Reduce the amount of protein loaded onto the gel. 4. Increase the number and duration of washes. |
| Difficulty in visualizing centrosomes by immunofluorescence. | 1. Poor antibody penetration. 2. Suboptimal fixation. 3. Low signal-to-noise ratio. | 1. Optimize permeabilization step: Adjust the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100). 2. Test different fixation methods: Methanol fixation is often preferred for centrosomal proteins. 3. Use a bright, photostable secondary antibody and an appropriate antifade mounting medium. |
Quantitative Data
Table 1: In Vitro Potency of Various Plk4 Inhibitors
| Inhibitor | IC50 (nM) | Target | Notes |
| This compound | 7.9 | Plk4 | Potent Plk4 inhibitor. |
| CFI-400945 | 2.8 | Plk4 | Also inhibits Aurora B at higher concentrations.[9] |
| Centrinone | - | Plk4 | Highly selective Plk4 inhibitor. |
| YLT-11 | 22 | Plk4 | Selectively inhibits Plk4 over other Plk family members. |
Table 2: Antiproliferative Activity of a this compound Analog (Compound 24i)
| Cell Line | IC50 (µM) | Cancer Type |
| BT-474 | 2.97 | Breast Cancer |
| MCF7 | - | Breast Cancer |
| MDA-MB-231 | - | Breast Cancer |
Data for MCF7 and MDA-MB-231 were not provided in the source.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[10][11][12]
Western Blot for Plk4 and Downstream Markers
This protocol is for assessing the protein levels of Plk4 and markers of downstream pathway activation.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Plk4, anti-phospho-p53, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.[13][14][15]
Immunofluorescence for Centrosome Analysis
This protocol is for visualizing and quantifying centrosomes in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-gamma-tubulin, anti-centrin)
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as required.
-
Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block the cells with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against centrosomal markers overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope and quantify the number of centrosomes per cell.[2][16][17][18][19]
Visualizations
Caption: Plk4 signaling pathway in centriole duplication and its regulation.
Caption: Potential mechanisms of cellular resistance to Plk4 inhibitors.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Polo-like kinase 4 (Plk4) potentiates anoikis-resistance of p53KO mammary epithelial cells by inducing a hybrid EMT phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRIM37 controls cancer-specific vulnerability to PLK4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRIM37 controls cancer-specific vulnerability to PLK4 inhibition [escholarship.org]
- 9. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western blot analysis and kinase activity assays [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arigobio.com [arigobio.com]
- 19. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
minimizing variability in Plk4-IN-4 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results using the Polo-like kinase 4 (Plk4) inhibitor, Plk4-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 4 (Plk4), with a reported IC50 value of 7.9 nM. Plk4 is a master regulator of centriole duplication, a critical process for the formation of centrosomes and the proper segregation of chromosomes during mitosis. By binding to the ATP-binding pocket of Plk4, this compound blocks its kinase activity, thereby inhibiting the phosphorylation of downstream substrates necessary for centriole formation.[1] This disruption of centriole duplication can lead to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells where Plk4 is often overexpressed.[1]
Q2: What are the expected cellular phenotypes after treatment with this compound?
A2: The cellular phenotype resulting from Plk4 inhibition is highly dependent on the concentration of the inhibitor used. This is often referred to as a "bimodal" or "paradoxical" effect:
-
Low concentrations (e.g., in the low nanomolar range for potent inhibitors like CFI-400945) can lead to centrosome amplification (an increased number of centrioles). This is thought to occur because partial inhibition of Plk4 prevents its auto-phosphorylation and subsequent degradation, leading to an accumulation of partially active kinase that can still drive aberrant centriole duplication.[2][3][4]
-
High concentrations (e.g., in the high nanomolar to low micromolar range) typically result in centriole depletion and a loss of centrosomes, as the kinase activity is more completely inhibited, blocking new centriole formation.[2][3][4]
Both of these outcomes can lead to mitotic catastrophe and cell death in cancer cells.
Q3: How should I prepare and store this compound?
A3: Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible results.
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent such as DMSO. For example, a 10 mM stock in DMSO is a common starting point. Use an ultrasonic bath to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. It is not recommended to store dilute aqueous solutions for extended periods.
Q4: What are the most common sources of variability in experiments with this compound?
A4: Variability in kinase inhibitor experiments can arise from several factors:
-
Inhibitor Concentration: As mentioned in Q2, the concentration of this compound is critical in determining the cellular outcome. Inconsistent or inaccurate dilutions can lead to highly variable results.
-
Cell Line Specificity: Different cell lines may have varying levels of Plk4 expression and different sensitivities to its inhibition.
-
Assay Conditions: For in vitro kinase assays, the concentration of ATP can significantly affect the measured IC50 value of an ATP-competitive inhibitor like this compound.
-
Solvent Effects: High concentrations of the solvent (e.g., DMSO) can have independent effects on cells. It is important to include a vehicle-only control in all experiments.
-
Inhibitor Stability: Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound.
Troubleshooting Guides
Problem 1: No observable phenotype (e.g., no change in cell viability, no evidence of mitotic arrest) after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response experiment over a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line and assay. |
| Cell line is resistant to Plk4 inhibition | Verify Plk4 expression in your cell line via Western blot or qPCR. Consider using a cell line known to be sensitive to Plk4 inhibition as a positive control. |
| Degraded inhibitor | Use a fresh aliquot of this compound to prepare your working solutions. Ensure proper storage conditions have been maintained. |
| Insufficient treatment time | The effects of Plk4 inhibition on cell viability and centriole number may take several cell cycles to become apparent. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| Assay is not sensitive enough | For cell viability, use a sensitive and validated assay (e.g., a luminescence-based ATP assay). For cell cycle effects, use flow cytometry or high-content imaging. |
Problem 2: High variability between replicate wells in a plate-based assay.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pay attention to pipetting technique to avoid introducing bubbles and to ensure even distribution of cells in each well. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile media. |
| Inaccurate inhibitor dilution | Prepare a master mix of the inhibitor at each concentration to be tested and then add it to the replicate wells. This minimizes pipetting errors between individual wells. |
| Evaporation from wells | Maintain proper humidity in the incubator. Use plate sealers for long-term incubations. |
| Inconsistent incubation times | Stagger the addition of reagents and the reading of the plate to ensure that all wells are incubated for the same amount of time. |
Problem 3: Difficulty in visualizing and quantifying centrioles by immunofluorescence.
| Possible Cause | Suggested Solution |
| Weak or no fluorescent signal | Optimize the primary antibody concentration. Ensure the secondary antibody is compatible with the primary antibody's host species. Use an anti-fade mounting medium. Check that the microscope filters are appropriate for the fluorophore being used. |
| High background staining | Increase the number and duration of wash steps. Optimize the blocking step (e.g., increase incubation time or try a different blocking agent). Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Autofluorescence | Use a different fixative (e.g., methanol instead of formaldehyde). Include an unstained control to assess the level of autofluorescence. |
| Difficulty resolving individual centrioles | Use a high-resolution confocal microscope. Use specific centriolar markers such as Centrin, Cep135, or Gamma-tubulin. For accurate quantification, it may be necessary to arrest cells in mitosis, when centrosomes are more clearly separated. |
Quantitative Data
Table 1: Potency of this compound
| Parameter | Value |
| Target | Polo-like kinase 4 (Plk4) |
| IC50 | 7.9 nM |
Data obtained from commercially available information.
Table 2: Selectivity Profile of a Representative Plk4 Inhibitor (CFI-400945)
| Kinase Target | IC50 (nM) |
| PLK4 | 4.85 |
| NTRK3 | 9.04 |
| NTRK2 | 10.6 |
| NTRK1 | 20.6 |
| MUSK | 48.7 |
| AURKB | 70.7 |
| AURKC | 106 |
| TEK | 109 |
| AURKA | 188 |
| DDR2 | 315 |
This table shows the IC50 values of CFI-400945 against a panel of kinases, demonstrating its selectivity for Plk4.[5] Similar selectivity profiles are expected for other potent Plk4 inhibitors.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency Determination
This protocol provides a general framework for determining the IC50 of this compound in a biochemical assay. Specific components and concentrations may need to be optimized.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a stock solution of recombinant human Plk4 protein in kinase buffer.
-
Prepare a stock solution of a suitable peptide substrate for Plk4.
-
Prepare a stock solution of ATP at a concentration close to the Km for Plk4.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the Plk4 enzyme to the wells of a microplate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and peptide substrate mixture.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo®), or a fluorescence-based method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Immunofluorescence Staining for Centriole Quantification
This protocol describes how to visualize and quantify centrioles in cultured cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 48-72 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against a centriolar marker (e.g., rabbit anti-gamma-tubulin or mouse anti-centrin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Quantification:
-
Manually or automatically count the number of centrioles (visualized as distinct foci of the centriolar marker) per cell. It is recommended to count at least 50-100 cells per condition.
-
Visualizations
Caption: Plk4 signaling pathway in centriole duplication.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. YLT-11, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
identifying and resolving artifacts in Plk4-IN-4 imaging studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Plk4-IN-4 and other Plk4 inhibitors in imaging studies. The information is designed to help identify and resolve common artifacts and experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other Plk4 inhibitors?
A1: this compound is a potent inhibitor of Polo-like kinase 4 (Plk4), a crucial regulator of centriole duplication during the cell cycle.[1] By inhibiting the kinase activity of Plk4, these compounds disrupt the formation of new centrioles, which can lead to mitotic defects, cell cycle arrest, and apoptosis in cancer cells.[2]
Q2: I'm observing a paradoxical effect on centriole numbers at different concentrations of my Plk4 inhibitor. Is this expected?
A2: Yes, this is a known bimodal effect for some Plk4 inhibitors like CFI-400945.[3][4] Low concentrations can lead to an increase in centriole number (centriole amplification), while higher concentrations effectively block centriole duplication, resulting in a decrease or complete loss of centrioles.[3][5] This is thought to occur because partial inhibition can stabilize Plk4, leading to overduplication.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your desired phenotype.
Q3: My cells are becoming large and multinucleated after treatment. Is this a direct effect of Plk4 inhibition?
A3: While Plk4 inhibition can lead to mitotic defects, extensive multinucleation may be an off-target effect.[6] For example, the Plk4 inhibitor CFI-400945 is also known to inhibit Aurora B kinase at higher concentrations, which can cause cytokinesis failure and result in polyploidy and multinucleated cells.[6][7] If you observe this phenotype, consider using a more selective Plk4 inhibitor like centrinone or lowering the concentration of your current inhibitor.[3]
Q4: Why do I see increased apoptosis in my cancer cell line but not in my non-transformed control cells?
A4: Many cancer cell lines have a higher dependency on Plk4 for proliferation and survival due to their rapid cell division and existing genomic instability.[8] Non-transformed cells may be less sensitive to Plk4 inhibition and can arrest in G1 in a p53-dependent manner without undergoing apoptosis.[9]
Troubleshooting Imaging Artifacts
Issue 1: Inconsistent or No Inhibition of Centriole Duplication
-
Possible Cause: Inhibitor concentration is too low or has degraded.
-
Troubleshooting Steps:
-
Verify Concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.
-
Fresh Inhibitor: Prepare fresh stock solutions of the inhibitor. This compound should be stored at -80°C for long-term stability (up to 6 months).[1]
-
Confirm Target Engagement: If possible, perform a Western blot to check for Plk4 stabilization, which is an indicator of target engagement by the inhibitor.[4]
-
Issue 2: High Background or Non-Specific Staining in Immunofluorescence
-
Possible Cause: Improper fixation, permeabilization, or antibody concentration.
-
Troubleshooting Steps:
-
Optimize Fixation: Test different fixation methods. Cold methanol fixation (-20°C for 5-10 minutes) is commonly used for cytoskeletal and centrosomal proteins.[3]
-
Adjust Permeabilization: If using a cross-linking fixative like paraformaldehyde, ensure adequate permeabilization (e.g., with 0.1-0.5% Triton X-100 in PBS).
-
Titrate Antibodies: Determine the optimal dilution for your primary and secondary antibodies to minimize non-specific binding.
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., 1-5% BSA or normal serum from the secondary antibody host species) for a sufficient amount of time (e.g., 1 hour at room temperature).
-
Issue 3: Phototoxicity or Photobleaching in Live-Cell Imaging
-
Possible Cause: Excessive laser power or exposure time.
-
Troubleshooting Steps:
-
Minimize Exposure: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.
-
Time-Lapse Settings: Increase the interval between image acquisitions in your time-lapse experiment.
-
Use Sensitive Detectors: Employ highly sensitive cameras (e.g., EMCCD or sCMOS) to reduce the required excitation light.
-
Anti-fade Reagents: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent.
-
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of Plk4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Concentration | Observed Effect | Reference |
| CFI-400945 | NSCLC (H460) | 10 nM | Increased centrosome amplification | [10] |
| Rhabdoid Tumor (MON) | 100 nM | Increased centriole number | [5] | |
| Rhabdoid Tumor (MON) | 500 nM | Significant decrease in centriole number | [5] | |
| Prostate Cancer | 25-100 nM | Decreased cell growth and viability | [11] | |
| Centrinone | Ewing's Sarcoma (WE-68) | 1-5 µM | Increased cell death | [3] |
| Centrinone B | RPE-1 | 200 nM | Accumulation of supernumerary centrosomes | [12] |
| RPE-1 | 500 nM | Centrosome loss | [12] |
Table 2: IC50 Values of Common Plk4 Inhibitors
| Inhibitor | Target | IC50 | Reference |
| This compound | Plk4 | 7.9 nM | [1] |
| CFI-400945 | Plk4 | 2.8 nM | [3] |
| Aurora B | 98 nM | [3] | |
| Centrinone | Plk4 | - (Ki = 0.16 nM) | [3] |
Experimental Protocols
Detailed Immunofluorescence Protocol for Centrosome Staining
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentration of Plk4 inhibitor for the appropriate duration.
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Fix the cells with ice-cold methanol at -20°C for 10 minutes. Alternatively, use 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if using paraformaldehyde):
-
Incubate the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-gamma-tubulin or anti-centrin) in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional):
-
Incubate the cells with a DNA stain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PLK4 Inhibition as a Strategy to Enhance Non–Small Cell Lung Cancer Radiosensitivity | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Role for polo-like kinase 4 in mediation of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PLK4 Inhibitors: CFI-400945 and Plk4-IN-4
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two inhibitors of Polo-like kinase 4 (PLK4), CFI-400945 and Plk4-IN-4. Due to the limited availability of public data for this compound, this guide will focus on the extensively characterized CFI-400945, with the available information for this compound included for preliminary comparison.
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its dysregulation is implicated in tumorigenesis, making it an attractive target for cancer therapy. This guide delves into the efficacy and mechanisms of two small molecule inhibitors targeting PLK4.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and CFI-400945. It is important to note that the data for this compound is limited to vendor-supplied information, while the data for CFI-400945 is supported by multiple peer-reviewed publications.
| Parameter | This compound | CFI-400945 |
| Target | Polo-like kinase 4 (PLK4) | Polo-like kinase 4 (PLK4) |
| CAS Number | 2923999-01-1 | 1365543-73-3 |
| In Vitro IC50 (PLK4) | 7.9 nM[1] | 2.8 nM |
| Cellular Antiproliferative IC50 | Data not publicly available | Varies by cell line (e.g., breast cancer cell lines)[2] |
| In Vivo Efficacy | Data not publicly available | Demonstrated in xenograft models of breast, lung, pancreatic, and other cancers[2][3][4][5] |
CFI-400945: A Detailed Profile
CFI-400945 is a potent and selective, orally bioavailable inhibitor of PLK4.[6] Extensive preclinical studies have demonstrated its antitumor activity in a variety of cancer models.
Mechanism of Action
CFI-400945 binds to the ATP-binding pocket of PLK4, inhibiting its kinase activity.[6] This inhibition disrupts the process of centriole duplication, a critical step in cell division. The consequences of PLK4 inhibition by CFI-400945 in cancer cells include:
-
Dysregulated Centriole Duplication: Inhibition of PLK4 leads to an abnormal number of centrioles.
-
Mitotic Defects: The abnormal centriole number results in the formation of multipolar spindles during mitosis.
-
Cell Cycle Arrest and Apoptosis: These mitotic defects trigger cell cycle arrest and subsequent programmed cell death (apoptosis).[2]
Interestingly, the effects of CFI-400945 can be dose-dependent. At low concentrations, it may lead to centriole amplification, while at higher concentrations, it can cause a complete loss of centrioles. Both scenarios, however, result in mitotic catastrophe and cell death in cancer cells.
In Vitro and In Vivo Efficacy
Numerous studies have demonstrated the efficacy of CFI-400945 in both cell culture and animal models.
-
In Vitro: CFI-400945 has been shown to inhibit the proliferation of a wide range of cancer cell lines, including those from breast, lung, and pancreatic cancers.[2][3][4]
-
In Vivo: Oral administration of CFI-400945 has been shown to significantly inhibit tumor growth in various xenograft models.[2][3][4][5] Notably, it has shown efficacy in models of triple-negative breast cancer and other aggressive tumor types.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by PLK4 inhibition and a general workflow for evaluating PLK4 inhibitors.
Experimental Protocols
Detailed experimental protocols for CFI-400945 can be found in the supplementary materials of the cited publications. Below are generalized descriptions of key assays.
In Vitro Kinase Assay
To determine the half-maximal inhibitory concentration (IC50) of a compound against PLK4, a biochemical kinase assay is performed. This typically involves incubating recombinant PLK4 enzyme with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, using methods like radioactivity, fluorescence, or luminescence.
Cell Proliferation Assay
The antiproliferative activity of the inhibitor on cancer cell lines is assessed using assays such as the MTT or CellTiter-Glo assay. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). The assay measures the number of viable cells, and the data is used to calculate the concentration of the inhibitor that causes 50% growth inhibition (GI50).
In Vivo Xenograft Studies
To evaluate the in vivo efficacy, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor (e.g., by oral gavage daily) or a vehicle control. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry) to confirm the mechanism of action in vivo.
This compound: An Overview of Available Data
Conclusion
CFI-400945 is a well-characterized PLK4 inhibitor with demonstrated potent in vitro and in vivo antitumor activity across a range of cancer models. Its mechanism of action through the disruption of centriole duplication and induction of mitotic catastrophe is well-documented.
This compound is reported to be a potent PLK4 inhibitor based on its in vitro IC50. However, a comprehensive, objective comparison with CFI-400945 is not possible at this time due to the lack of publicly available, peer-reviewed data on its biological efficacy and mechanism of action. Further studies are required to fully elucidate the therapeutic potential of this compound and to allow for a direct comparison with other PLK4 inhibitors like CFI-400945. Researchers interested in this compound are encouraged to seek more detailed information from the manufacturer or to perform independent validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Plk4-IN-4 and Centrinone: Potency, Selectivity, and Cellular Impact
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular differences between two key inhibitors of Polo-like Kinase 4.
Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a fundamental process for maintaining genomic stability. Its dysregulation is frequently observed in various cancers, making it an attractive therapeutic target. This guide provides a comprehensive comparative analysis of two potent PLK4 inhibitors, Plk4-IN-4 and Centrinone, to aid researchers in selecting the appropriate tool for their specific experimental needs. This comparison is based on available biochemical and cellular data, with a focus on potency, selectivity, and cellular consequences of PLK4 inhibition.
Biochemical Potency and Kinase Selectivity
The efficacy of a kinase inhibitor is determined by its potency towards the intended target and its selectivity against other kinases, which can lead to off-target effects. Both this compound and Centrinone demonstrate high potency for PLK4, albeit with some differences in their reported inhibitory constants.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound | PLK4 | 7.9[1] | - |
| Centrinone | PLK4 | - | 0.16[2][3] |
Table 1: Biochemical Potency of this compound and Centrinone against PLK4. IC50 represents the half-maximal inhibitory concentration, while Ki indicates the inhibition constant. A lower value signifies higher potency.
A crucial aspect of a kinase inhibitor's utility is its selectivity profile. Centrinone is renowned for its high selectivity for PLK4 over other kinases, particularly the Aurora kinases, which are also involved in cell cycle regulation.[2] Information on the broad kinase selectivity of this compound is less documented in publicly available literature, highlighting an area for further investigation.
| Inhibitor | Off-Target Kinase | Fold Selectivity (over PLK4) |
| Centrinone | Aurora A | >1000[2] |
| Centrinone | Aurora B | >1000[2] |
Table 2: Kinase Selectivity of Centrinone. This table highlights the high selectivity of Centrinone for PLK4 over Aurora A and B kinases.
Cellular Effects: A Head-to-Head Comparison
The cellular consequences of PLK4 inhibition by this compound and Centrinone are central to their application in research and potential therapeutic development. Inhibition of PLK4 disrupts the centriole duplication cycle, leading to a range of cellular phenotypes including cell cycle arrest, apoptosis, and a reduction in centrosome number.
| Cell Line | Inhibitor | Effect | Concentration | Reference |
| Acute Myeloid Leukemia (AML) | Centrinone | Inhibition of proliferation | Dose-dependent | [4] |
| AML | Centrinone | Induction of apoptosis | Dose-dependent | [4] |
| AML | Centrinone | G2/M phase cell cycle arrest | Dose-dependent | [4] |
| Ewing's Sarcoma | Centrinone | Induction of apoptosis, G2/M arrest | 0.5–3 µM | [5] |
| Various Cancer Cell Lines | Centrinone | Centrosome depletion | Nanomolar concentrations | [6] |
Table 3: Cellular Effects of Centrinone in Cancer Cell Lines. This table summarizes the observed effects of Centrinone on proliferation, apoptosis, and cell cycle in different cancer models.
While specific data on the cellular effects of this compound are not as extensively documented as for Centrinone, it is expected to induce similar phenotypes due to its potent inhibition of PLK4. These effects typically include a failure of centriole duplication, leading to cells with a reduced number of centrosomes, which can trigger a p53-dependent cell cycle arrest in normal cells.[2] In cancer cells, the response can vary, often leading to mitotic errors and cell death.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: PLK4 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines for key experiments cited in this guide.
PLK4 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: Prepare a reaction mixture containing the PLK4 enzyme, a suitable substrate (e.g., a generic kinase substrate or a specific PLK4 peptide), ATP, and the inhibitor at various concentrations in a kinase assay buffer.
-
Incubation: Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and cytotoxicity based on the reduction of a tetrazolium salt by cellular dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or Centrinone for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Immunofluorescence for Centrosome Analysis
This technique allows for the visualization and quantification of centrosomes within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitors for the desired time.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., cold methanol or paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a centrosomal marker (e.g., γ-tubulin or pericentrin).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the DNA with a fluorescent dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of centrosomes per cell.
Conclusion
Both this compound and Centrinone are potent inhibitors of PLK4 that serve as valuable tools for studying the roles of this critical kinase in cell biology and cancer. Centrinone is distinguished by its well-characterized high selectivity, making it an excellent choice for studies requiring minimal off-target effects. While this compound also exhibits high potency, a more comprehensive kinase selectivity profile would further solidify its utility. The choice between these inhibitors will ultimately depend on the specific experimental context, including the cell type, the desired concentration range, and the importance of minimizing potential off-target activities. This guide provides a foundational dataset to inform such decisions and encourages further direct comparative studies to fully elucidate the nuanced differences between these important research compounds.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Validating Plk4-IN-4 On-Target Activity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Plk4-IN-4 with other Polo-like kinase 4 (Plk4) inhibitors, focusing on the validation of its on-target activity using knockout models. The information presented herein is supported by experimental data and detailed protocols to assist researchers in their drug development endeavors.
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Its dysregulation is linked to centrosome amplification, genomic instability, and tumorigenesis, making it an attractive target for cancer therapy.[3][4][5] this compound is a potent inhibitor of Plk4. Validating its on-target activity is crucial to ensure that its therapeutic effects are a direct consequence of Plk4 inhibition and not due to off-target activities. Knockout models, particularly those generated using CRISPR/Cas9 technology, provide a definitive method for such validation.[1]
Comparative Analysis of Plk4 Inhibitors
The following table summarizes the on-target activity of this compound and other well-characterized Plk4 inhibitors. This quantitative data allows for a direct comparison of their potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | Plk4 | 7.9 | N/A | A potent Plk4 inhibitor. |
| CFI-400945 | Plk4 | 2.8 | 0.26 | Orally active and has been in clinical trials. Also inhibits Aurora B kinase with an IC50 of 98 nM.[6] |
| Centrinone | Plk4 | N/A | 0.16 | A highly selective and reversible Plk4 inhibitor. |
| Centrinone-B | Plk4 | N/A | 0.6 | Another highly selective Plk4 inhibitor with over 1000-fold selectivity over Aurora kinases. |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. N/A: Not Available.
Validating On-Target Activity with Plk4 Knockout Models
The most rigorous method to validate that the cellular effects of this compound are due to its intended target is to compare its activity in wild-type cells versus Plk4 knockout cells. The underlying principle is that if the inhibitor's effect is on-target, Plk4 knockout cells should be resistant to the inhibitor's effects on phenotypes controlled by Plk4, such as centriole duplication and cell proliferation.
A study validating the pro-proliferative role of Plk4 using CRISPR/Cas9-mediated knockout in human squamous cell carcinoma (A431) cells provides a strong framework for this approach.[1] The study demonstrated that Plk4 knockout clones exhibited significantly reduced cell growth and clonogenic survival compared to wild-type cells.[1] This knockout model can be adapted to validate this compound's on-target activity.
Experimental Workflow for Knockout Validation
Plk4 Signaling Pathway
Understanding the Plk4 signaling pathway is essential for interpreting the effects of its inhibition. Plk4 is a key regulator of the cell cycle, and its activity is tightly controlled.[2]
Plk4 promotes its own degradation through autophosphorylation, which creates a binding site for the SCF/β-TrCP E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. This negative feedback loop is crucial for maintaining normal centriole numbers. Plk4 has also been shown to activate the PI3K/Akt and Wnt/β-catenin signaling pathways, which are involved in processes like epithelial-mesenchymal transition (EMT), contributing to tumor invasion and metastasis.
Experimental Protocols
CRISPR/Cas9-Mediated Plk4 Knockout
Objective: To generate a Plk4 knockout cell line to serve as a negative control for validating the on-target activity of this compound.
Materials:
-
Target cell line (e.g., A431, U2OS)
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (or similar CRISPR/Cas9 delivery vector)
-
sgRNAs targeting Plk4 (at least two different sequences are recommended)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Fluorescence-activated cell sorter (FACS)
-
Cell culture medium and supplements
-
PCR reagents and primers for genomic DNA amplification
-
Sanger sequencing service
-
Anti-Plk4 antibody and secondary antibody for Western blotting
Protocol:
-
sgRNA Design and Cloning: Design two to three sgRNAs targeting an early exon of the Plk4 gene using a web-based tool (e.g., CHOPCHOP). Synthesize and clone the sgRNAs into the pSpCas9(BB)-2A-GFP vector.
-
Transfection: Transfect the target cells with the Plk4-sgRNA-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
FACS Sorting: 48 hours post-transfection, sort GFP-positive single cells into 96-well plates using FACS.
-
Clonal Expansion: Expand the single-cell clones.
-
Genomic DNA Verification: Extract genomic DNA from the expanded clones. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.
-
Western Blot Analysis: Confirm the absence of Plk4 protein expression in the knockout clones by Western blotting using a validated anti-Plk4 antibody.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of wild-type and Plk4 knockout cells.
Materials:
-
Wild-type and Plk4 knockout cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed wild-type and Plk4 knockout cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line.
Immunofluorescence for Centrosome Quantification
Objective: To determine the effect of this compound on centriole duplication in wild-type and Plk4 knockout cells.
Materials:
-
Wild-type and Plk4 knockout cells
-
This compound
-
Coverslips
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin or anti-centrin)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow wild-type and Plk4 knockout cells on coverslips. Treat the cells with a low and high concentration of this compound (e.g., below and above the IC50 for centriole overduplication and loss, respectively) for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Antibody Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of centrosomes per cell in at least 100 cells for each condition.
By following these protocols and utilizing the comparative data provided, researchers can effectively validate the on-target activity of this compound and objectively assess its performance against other Plk4 inhibitors. This rigorous approach is fundamental for the successful development of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Plk4 Inhibition: A Comparative Guide to Plk4-IN-4 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting Polo-like kinase 4 (Plk4), a critical regulator of centriole duplication and a promising target in cancer therapy. We will objectively evaluate the performance of a representative small molecule inhibitor, CFI-400945 (as a proxy for Plk4-IN-4, given the extensive publicly available data for this compound), against siRNA-mediated knockdown of Plk4. This comparison is supported by experimental data and detailed protocols to aid in the design and interpretation of studies aimed at validating Plk4 as a therapeutic target.
Functional Consequences of Plk4 Inhibition
Inhibition of Plk4, either through small molecules or genetic approaches, consistently leads to a cascade of cellular events stemming from its primary role in centriole duplication. Both chemical inhibition and siRNA knockdown of Plk4 have been shown to impair centriole duplication, which in turn causes mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] This convergence of phenotypes validates Plk4's role in these processes and underscores its potential as a therapeutic target.
Quantitative Comparison of Plk4 Inhibition Methods
The following tables summarize the quantitative effects of the Plk4 inhibitor CFI-400945 and Plk4 siRNA knockdown on key cellular processes. These data have been compiled from multiple studies to provide a comparative overview.
Table 1: Effect on Cell Viability and Proliferation
| Method | Cell Line | Concentration/ Efficiency | Endpoint | Result | Reference |
| CFI-400945 | HCT116 (Colon) | GI50 = 0.004 µM | Growth Inhibition (5 days) | 50% reduction in cell growth | [3] |
| HCC1954 (Breast) | GI50 = 0.005 µM | Growth Inhibition (5 days) | 50% reduction in cell growth | [3] | |
| A549 (Lung) | GI50 = 0.005 µM | Growth Inhibition (5 days) | 50% reduction in cell growth | [3] | |
| DLBCL Cell Lines | 20 nM | Cell Viability (48h) | Significant decrease in viability | [4] | |
| Plk4 siRNA | Laryngeal Carcinoma | Not specified | Growth and Viability | Significant decrease | [5] |
| Esophageal Cancer | Not specified | Growth and Viability | Significant decrease | [6] | |
| Keloid Fibroblasts | ~60-65% knockdown | Proliferation | Significant inhibition | [7] |
Table 2: Effect on Cell Cycle Progression
| Method | Cell Line | Concentration/ Efficiency | Endpoint | Result | Reference |
| CFI-400945 | Ewing's Sarcoma | 10-50 nM | Cell Cycle Analysis (12-24h) | G2/M arrest | [8] |
| Prostate Cancer | 25-100 nM | Cell Cycle Analysis (48h) | Dose-dependent G2/M arrest | [9] | |
| Bladder Cancer | 5-20 nM | Cell Cycle Analysis | G1 arrest | [10] | |
| Plk4 siRNA | Bladder Cancer | Not specified | Cell Cycle Analysis | G1 arrest | [10] |
| NSCLC | 100 nM | Cell Cycle Analysis (48h) | G2/M arrest | [11] | |
| Keloid Fibroblasts | ~60-65% knockdown | Cell Cycle Analysis | G0/G1 arrest | [7] |
Table 3: Induction of Apoptosis
| Method | Cell Line | Concentration/ Efficiency | Endpoint | Result | Reference |
| CFI-400945 | Lung Cancer | 20-50 nM | Apoptosis Assay | Peak in apoptosis induction | [1] |
| Ewing's Sarcoma | 10-50 nM | Caspase 3/7 activation, PARP cleavage | Induction of apoptosis | [8] | |
| DLBCL Cell Lines | ≥ 20 nM | Flow Cytometry (Annexin V) | Significant induction of apoptosis | [4] | |
| Plk4 siRNA | NSCLC | 100 nM | Flow Cytometry (Annexin V) (72h) | Increased apoptosis | [11] |
| Laryngeal Carcinoma | Not specified | Apoptotic cell death | Massive apoptosis | [5] | |
| Keloid Fibroblasts | ~60-65% knockdown | Western Blot (Caspase-9/3) | Enhanced apoptosis | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. pnas.org [pnas.org]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bmbreports.org [bmbreports.org]
- 6. karger.com [karger.com]
- 7. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of Plk4-IN-4 and Other Plk4 Inhibitors: A Guide for Researchers
A comprehensive analysis of the in vivo performance of Polo-like kinase 4 (Plk4) inhibitors is crucial for advancing cancer therapeutics. This guide provides a comparative overview of the available preclinical data for Plk4-IN-4 and other key inhibitors in this class, including CFI-400945, centrinone, and R1530. The information is intended for researchers, scientists, and drug development professionals.
Polo-like kinase 4 (Plk4) is a pivotal serine/threonine kinase that governs centriole duplication, a process essential for cell division. Its dysregulation is a common feature in many cancers, leading to abnormal centrosome numbers, genomic instability, and tumor progression. Consequently, Plk4 has emerged as a compelling target for anticancer drug development. While several small molecule inhibitors of Plk4 have been identified, their in vivo efficacy can vary significantly.
In Vivo Efficacy: A Comparative Look
A thorough review of published literature reveals a significant disparity in the availability of in vivo efficacy data for various Plk4 inhibitors. While extensive preclinical data exists for CFI-400945, information regarding the in vivo performance of this compound is not publicly available at this time. The following sections and tables summarize the existing in vivo data for prominent Plk4 inhibitors to offer a comparative perspective.
This compound: An Inhibitor Awaiting In Vivo Characterization
This compound has been identified as a potent inhibitor of Plk4 with a reported IC50 of 7.9 nM. However, to date, there are no published studies detailing its efficacy in animal models. Therefore, a direct comparison of its in vivo performance with other Plk4 inhibitors is not currently possible.
CFI-400945: The Clinical Frontrunner
CFI-400945 is a first-in-class, orally bioavailable Plk4 inhibitor that has been extensively evaluated in numerous preclinical cancer models and has progressed to clinical trials. It has consistently demonstrated robust anti-tumor activity across a spectrum of malignancies.
Table 1: Summary of CFI-400945 In Vivo Efficacy in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Key Outcomes | Citation(s) |
| Acute Myeloid Leukemia (AML) | MV4-11 xenograft | 7.5 mg/kg, p.o., daily | 100% tumor growth inhibition and regression of established tumors. | [1] |
| Atypical Teratoid/Rhabdoid Tumor (AT/RT) | Intracranial xenograft | 7.5 mg/kg/day, p.o., for 21 days | Significantly reduced tumor growth and extended survival of treated animals. | [1][2][3] |
| Breast Cancer | MDA-MB-468 xenograft | Not specified | Reduced tumor growth. | [4] |
| Colorectal Cancer | HCT116 xenograft | Not specified | Showed higher activity in PTEN null xenografts. | [4] |
| Lung Cancer | Xenograft | Not specified | Inhibited tumor growth. | [4][5] |
| Pancreatic Cancer | Patient-derived xenografts (PDX) | 52 mg/kg (single dose for TIC analysis) | Reduced tumor growth, prolonged survival in 4 of 6 models, and reduced tumor-initiating cells. | [6][7] |
| Uterine Leiomyosarcoma | SK-UT-1 xenograft | 5 mg/kg and 7.5 mg/kg | Resulted in a dose-dependent reduction in tumor volume. | [8] |
Centrinone: A Potent Tool with In Vivo Limitations
Centrinone is a highly selective and potent Plk4 inhibitor widely used in vitro to study the consequences of Plk4 inhibition. However, its utility in in vivo studies, particularly for brain tumors, may be limited due to poor brain penetration.[3] While it has demonstrated in vitro activity against Ewing's sarcoma and acute myeloid leukemia cells, comprehensive in vivo efficacy data in cancer models is scarce in the public domain.[9][10]
R1530: A Multi-Kinase Inhibitor with Plk4 Activity
R1530 is a multi-kinase inhibitor that targets all five members of the Plk family and has shown to induce polyploidy, likely through Plk4 inhibition.[11] It has demonstrated significant tumor growth inhibition in various xenograft models.
Table 2: Summary of R1530 In Vivo Efficacy in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Key Outcomes | Citation(s) |
| Lung Cancer | Xenograft | 3.125-50 mg/kg, q.d. | Significant tumor growth inhibition; daily doses were most effective. | [12] |
| Colorectal, Prostate, and Breast Cancers | Xenografts | 50 mg/kg, q.d. (MTD) | Tumor regression was observed in all models at the maximum tolerated dose. | [12] |
Experimental Protocols: A Methodological Overview
The assessment of in vivo efficacy of Plk4 inhibitors typically involves xenograft studies in immunocompromised mice. A generalized protocol for such studies is outlined below.
General Xenograft Study Protocol
-
Cell Line/PDX Expansion: Human cancer cell lines are cultured in appropriate media. For patient-derived xenografts (PDX), tumor tissue from a patient is surgically implanted and expanded in mice.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells or tissue.
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of the mice. For PDX models, small tumor fragments are implanted.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Treatment: Mice are randomized into treatment and control (vehicle) groups. The Plk4 inhibitor is administered via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other metrics include tumor regression, extension of survival, and monitoring for any signs of toxicity (e.g., body weight loss).
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement and downstream biological effects (e.g., immunohistochemistry for markers of proliferation like Ki-67, or analysis of nuclear size).
Visualizing the Mechanism: Plk4 Signaling and Experimental Design
To better understand the mechanism of action of Plk4 inhibitors and the experimental approach to their evaluation, the following diagrams are provided.
Caption: Plk4 signaling in centriole duplication and the point of intervention for Plk4 inhibitors.
Caption: A generalized experimental workflow for in vivo xenograft studies of Plk4 inhibitors.
Conclusion
The development of Plk4 inhibitors represents a promising avenue for cancer therapy. CFI-400945 has demonstrated significant and broad-spectrum in vivo efficacy in preclinical models, validating Plk4 as a therapeutic target. While other potent inhibitors like this compound and centrinone exist, their in vivo anti-tumor activity is either not yet reported or appears limited. R1530 has also shown in vivo efficacy, although as a multi-kinase inhibitor, the effects may not be solely attributable to Plk4 inhibition. Future studies are warranted to elucidate the in vivo potential of this compound and to conduct head-to-head comparative studies to better inform clinical development strategies for this important class of targeted agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 10. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Promotion and Suppression of Centriole Duplication Are Catalytically Coupled through PLK4 to Ensure Centriole Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Plk4-IN-4 in different cancer subtypes
A Comparative Analysis of Plk4 Inhibitors in Diverse Cancer Subtypes
This guide provides a comparative overview of Polo-like kinase 4 (Plk4) inhibitors, with a focus on CFI-400945, a potent and selective inhibitor frequently highlighted in preclinical and clinical research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the efficacy and mechanisms of Plk4 inhibition across various cancer subtypes.
Note on Nomenclature: The specific inhibitor "Plk4-IN-4" is not widely referenced in the scientific literature. Based on the available data, it is highly probable that inquiries regarding "this compound" pertain to the well-documented Plk4 inhibitor, CFI-400945 . This guide will proceed under this assumption, presenting data for CFI-400945 and comparing it with other notable Plk4 inhibitors.
Introduction to Plk4 in Cancer
Polo-like kinase 4 (Plk4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Its dysregulation, often leading to overexpression in various cancers, can cause centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[2] Plk4 has been implicated in the progression of numerous cancers, including those of the breast, lung, colon, and pancreas, making it a compelling target for therapeutic intervention.[3][4][5][6] Inhibition of Plk4 has been shown to induce mitotic defects, cell cycle arrest, and apoptosis in cancer cells.[7][8]
Comparative Efficacy of Plk4 Inhibitors
The following tables summarize the in vitro efficacy of various Plk4 inhibitors across a range of cancer cell lines. The data highlights the differential sensitivity of cancer subtypes to Plk4 inhibition.
Table 1: IC50 Values of Plk4 Inhibitors Across Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| CFI-400945 | Breast Cancer | MDA-MB-468 | 24.12 | [9] |
| Breast Cancer | MCF-7 | >50,000 | [10] | |
| Breast Cancer | HCC1954 | >50,000 | [10] | |
| Breast Cancer | MDA-MB-231 | >50,000 | [10] | |
| Breast Cancer | SKBr-3 | >50,000 | [10] | |
| Breast Cancer | Cal-51 | >50,000 | [10] | |
| Breast Cancer | BT-20 | >50,000 | [10] | |
| Pancreatic Cancer | Patient-Derived Xenografts | - | [6][11] | |
| Lung Cancer | Murine & Human Cell Lines | - | [4][8] | |
| Colorectal Cancer | HCT116 | - | [3] | |
| Ewing's Sarcoma | Multiple Cell Lines | - | [7][12] | |
| Rhabdoid Tumors | MON, G401, BT-12, BT-16 | - | [13] | |
| Centrinone | Ewing's Sarcoma | Multiple Cell Lines | - | [7][12] |
| Acute Myeloid Leukemia | Multiple Cell Lines | - | [14] | |
| YLT-11 | Breast Cancer | MDA-MB-231 | - | [13][15] |
| Breast Cancer | MDA-MB-468 | - | [13][15] | |
| Breast Cancer | BT549 | - | [13] | |
| Breast Cancer | MCF-7 | - | [13][15] |
Note: A definitive IC50 value for this compound could not be found under that specific name. The data for CFI-400945 is presented as the most likely equivalent.
Table 2: Kinase Inhibitory Activity of Selected Plk4 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| CFI-400945 | Plk4 | 2.8 | [3][16] |
| AURKB | 70.7 | [17][18] | |
| AURKA | 188 | [17][18] | |
| AURKC | 106 | [17][18] | |
| Centrinone | Plk4 | 2.71 | [17][18] |
| YLT-11 | Plk4 | 22 | [1][3] |
Signaling Pathways Modulated by Plk4 Inhibition
Plk4 is known to influence key oncogenic signaling pathways. Its inhibition can lead to the suppression of tumor growth and progression by modulating these pathways.
Plk4 and the Wnt/β-catenin Signaling Pathway
In colorectal cancer, Plk4 has been shown to activate the Wnt/β-catenin pathway. Overexpression of Plk4 is associated with increased nuclear translocation of β-catenin, promoting cell proliferation and invasion.[5][19] Knockdown of Plk4 inactivates this pathway, leading to suppressed tumor growth.[19][20]
Caption: Plk4-mediated activation of the Wnt/β-catenin pathway in cancer.
Plk4 and the PI3K/Akt Signaling Pathway
In neuroblastoma, Plk4 has been shown to mediate epithelial-mesenchymal transition (EMT) through the PI3K/Akt signaling pathway.[3][21] Downregulation of Plk4 suppresses this pathway, leading to reduced cell migration and invasion.[21]
Caption: Plk4 involvement in the PI3K/Akt signaling pathway promoting EMT.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to assess the efficacy of Plk4 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Plk4 inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-6,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the Plk4 inhibitor (e.g., CFI-400945) in the appropriate cell culture medium. Add the diluted compounds to the wells to achieve final concentrations ranging from nanomolar to micromolar.[10] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. Polo-like kinase 4 is associated with advanced TNM stages and reduced survival and its inhibition improves chemosensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 14. Frontiers | Effects of the PLK4 inhibitor Centrinone on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 15. YLT-11, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Plk4-IN-4
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper handling and disposal of Plk4-IN-4, a potent Polo-like kinase 4 (PLK4) inhibitor used in cancer research. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with waste disposal regulations.
I. Understanding the Compound: this compound Properties
This compound is a small molecule inhibitor with significant biological activity. Understanding its properties is the first step toward safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 2923999-01-1 | [1] |
| Molecular Formula | C₂₁H₂₃F₂N₉ | [1][2] |
| Molecular Weight | 439.46 g/mol | [1][2] |
| IC₅₀ | 7.9 nM for PLK4 | [1][2][3] |
| Solubility | Soluble in DMSO at 100 mg/mL (227.55 mM) with ultrasonic assistance. | [1] |
| Storage (Powder) | -20°C for up to 3 years. | [2] |
| Storage (in Solvent) | -80°C for up to 1 year. | [2] |
II. Immediate Safety and Handling Protocols
Due to its potent biological activity, this compound and other kinase inhibitors should be handled with care, treating them as potentially cytotoxic agents.
Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A clean, buttoned lab coat must be worn.
Handling:
-
Handle the compound in a designated area, preferably within a chemical fume hood to avoid inhalation of any aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
"First in, first out" inventory management should be practiced to avoid the degradation of older stock.
III. Step-by-Step Disposal Procedures for this compound
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. The following steps outline the correct procedure for disposing of this compound and its associated waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most crucial step.
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any lab materials (e.g., weigh boats, pipette tips) that have come into direct contact with the solid compound.
-
Liquid Waste: This includes solutions of this compound (e.g., in DMSO), and any rinsates from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.
Step 2: Containerization and Labeling
-
Solid and Liquid Waste:
-
Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.
-
The containers must be compatible with the waste type (e.g., do not store acidic waste in metal containers).
-
Label each container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Chemical Waste").
-
-
Sharps Waste:
-
Place all contaminated sharps in a designated, puncture-resistant sharps container that is also labeled as "Hazardous Waste" with the chemical name.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Ensure that incompatible wastes (e.g., acids and bases) are segregated within the SAA.
-
Keep waste containers securely closed except when adding waste.
Step 4: Arranging for Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional guidelines for waste pickup requests.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
IV. Plk4 Signaling Pathway and Inhibition
Plk4 is a crucial regulator of centriole duplication. Its dysregulation is often linked to cancer. This compound acts as a potent inhibitor of this kinase, which is the basis for its use in cancer research.[4] The inhibition of PLK4 can lead to mitotic catastrophe and cell death in cancer cells.
Simplified Plk4 Signaling Pathway
Caption: Simplified pathway showing Plk4's role and its inhibition.
By adhering to these procedures, researchers can safely handle this compound and ensure that its disposal is managed in a way that protects both laboratory personnel and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Plk4-IN-4
Essential safety protocols and logistical plans are critical for the safe handling and disposal of the potent Polo-like kinase 4 (Plk4) inhibitor, Plk4-IN-4. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a safe laboratory environment.
Given that this compound is a potent kinase inhibitor investigated in cancer research, it should be handled with the same precautions as a cytotoxic agent. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates best practices and information from related compounds to ensure user safety.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.
| Procedure | Required Personal Protective Equipment |
| Compound Weighing & Reconstitution | - Disposable solid-front lab coat- Nitrile gloves (double-gloving recommended)- Chemical safety goggles- N95 or higher-rated respirator (in a designated weighing area or fume hood) |
| In Vitro & In Vivo Dosing | - Disposable solid-front lab coat- Nitrile gloves- Chemical safety goggles or face shield- Use of a biological safety cabinet (BSC) or fume hood is required |
| Waste Disposal | - Disposable solid-front lab coat- Heavy-duty nitrile or neoprene gloves- Chemical safety goggles- N95 or higher-rated respirator |
| Spill Cleanup | - Disposable solid-front lab coat- Heavy-duty nitrile or neoprene gloves- Chemical safety goggles and face shield- N95 or higher-rated respirator with organic vapor cartridges |
Operational Plans: From Receipt to Disposal
A clear and structured workflow is essential for the safe management of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, lab coats, shoe covers), plasticware (pipette tips, tubes), and any other solid materials that have come into contact with this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should indicate "Cytotoxic Waste" or "Hazardous Chemical Waste" and include the name of the compound.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental media, and washes, should be collected in a dedicated, sealed, and shatter-resistant hazardous waste container. The container must be clearly labeled with the contents.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Disposal Procedure:
All waste contaminated with this compound must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic or hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills or personnel exposure is critical to mitigate risks.
In the event of a spill:
-
Alert Others: Immediately notify personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Contain: For a small spill, cover it with an absorbent material like vermiculite or sand, starting from the outside and working inwards.
-
Personal Protective Equipment: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Clean-up: Carefully collect the absorbed material using a scoop and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory decontaminant, followed by a thorough wash with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
In case of personnel exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the compound. A copy of any available safety data should accompany the individual.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
